2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2N3/c7-4-3-1-2-9-5(3)11-6(8)10-4/h1-2H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHXBPCSSQOKKGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=NC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80556131 | |
| Record name | 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80556131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90213-66-4 | |
| Record name | 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90213-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80556131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Dichloro-7-deazapurine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A2NE6H5F6Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Audience: Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Basic Properties of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine
This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic compound in modern medicinal chemistry. It serves as a critical building block, particularly in the synthesis of kinase inhibitors, and its versatile reactivity makes it an indispensable tool for drug discovery. This document details its fundamental properties, experimental protocols, and its role in therapeutic development.
Core Physicochemical Properties
This compound is a crystalline solid, appearing as an off-white to yellow powder[1][2][3]. Its structure, featuring a pyrrole (B145914) ring fused to a dichlorinated pyrimidine (B1678525) ring, is the foundation of its utility as a synthetic intermediate[4][5].
Quantitative Data Summary
The essential physicochemical data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₃Cl₂N₃ | [1][2][3][6][7][8][9] |
| Molecular Weight | 188.01 g/mol | [1][2][3][7][8][9] |
| Appearance | Off-White to Yellow Solid | [1][2][3] |
| Melting Point | 247-250 °C | [1][2][6][7][10] |
| Boiling Point | 312.0 ± 52.0 °C (Predicted) | [1][2][6][7] |
| Density | 1.79 ± 0.1 g/cm³ (Predicted) | [1][2][6][7] |
| Solubility | Soluble in DMSO, ethyl acetate, and methanol; slightly soluble in water.[1][2][5][6][7] | |
| pKa | 9.18 ± 0.20 (Predicted) | [1][2] |
Reactivity and Synthetic Utility
The synthetic versatility of this compound stems from the two chlorine atoms, which are susceptible to nucleophilic aromatic substitution. The chlorine at the C4 position is generally more reactive than the one at the C2 position, allowing for selective, stepwise functionalization. This differential reactivity is crucial for building molecular complexity in a controlled manner. The pyrrole nitrogen (N7) can also be alkylated or arylated to further modify the scaffold.
Caption: Key reactivity pathways for this compound.
Experimental Protocols
The following sections provide generalized yet detailed methodologies for the synthesis and subsequent functionalization of the title compound.
Synthesis of this compound
The most common laboratory synthesis involves the chlorination of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol.
Reagents and Equipment:
-
7H-pyrrolo[2,3-d]pyrimidine-2,4-diol
-
Phosphorus oxychloride (POCl₃)
-
Diisopropylethylamine (DIPEA) or N,N-Dimethylaniline
-
Toluene (or another high-boiling solvent)
-
Round-bottom flask with reflux condenser and stirring mechanism
-
Heating mantle
-
Standard workup and purification equipment (filtration, rotary evaporator, chromatography)
Methodology:
-
Setup: To a stirred suspension of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol in toluene, slowly add phosphorus oxychloride at room temperature under an inert atmosphere (e.g., nitrogen).[2]
-
Reaction: Heat the mixture to 70 °C.[2] Add diisopropylethylamine dropwise over a period of 2-3 hours to control the exothermic reaction.[2] After the addition is complete, heat the reaction to reflux for several hours.
-
Monitoring: Track the disappearance of the starting material using an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After completion, cool the mixture to room temperature and carefully quench it by pouring it onto crushed ice. The product will precipitate.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water and dry it under a vacuum. The crude product can be further purified by recrystallization from a suitable solvent (e.g., chloroform) or by column chromatography on silica (B1680970) gel.[7][9]
Caption: Experimental workflow for the synthesis of the title compound.
Application in Drug Development: A Kinase Inhibitor Scaffold
This compound is a cornerstone in the development of targeted therapies, especially kinase inhibitors.[5] Its deazapurine core acts as a hinge-binding motif, mimicking the natural adenine (B156593) scaffold of ATP. This allows molecules derived from it to effectively compete with ATP and inhibit kinase activity. It is a key intermediate in the synthesis of pharmaceuticals like Tofacitinib, a Janus kinase (JAK) inhibitor.[6]
The logical workflow from this starting material to a potential drug candidate illustrates its importance in medicinal chemistry.
Caption: Logical workflow from chemical scaffold to drug candidate.
References
- 1. chembk.com [chembk.com]
- 2. 2,4-DICHLORO-7H-PYRROLO2,3-DPYRIMIDINE | 90213-66-4 [chemicalbook.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound CAS 90213-66-4 [shqcchem.com]
- 6. 2,4-Dichloro-7H-pyrrolo (2,3-d)pyrimidine CAS 90213-66-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 7. echemi.com [echemi.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. echemi.com [echemi.com]
- 10. This compound, CAS No. 90213-66-4 - iChemical [ichemical.com]
An In-depth Technical Guide to 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine (CAS: 90213-66-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its pyrrolo[2,3-d]pyrimidine core is a deaza-isostere of adenine, the nitrogenous base of ATP, making it a privileged scaffold for the development of kinase inhibitors.[1] This versatile building block is a key intermediate in the synthesis of a wide range of biologically active molecules, including potent and selective inhibitors of Janus kinases (JAKs), Vascular Endothelial Growth Factor Receptor (VEGFR), and Epidermal Growth Factor Receptor (EGFR).[1][2] Its utility extends to the development of therapeutics for autoimmune diseases, cancer, and inflammatory conditions.[2][3] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications in drug development, complete with detailed experimental protocols and biological activity data.
Chemical and Physical Properties
This compound is typically an off-white to light yellow crystalline solid.[2] Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 90213-66-4 | [4] |
| Molecular Formula | C₆H₃Cl₂N₃ | [4] |
| Molecular Weight | 188.01 g/mol | [4] |
| Appearance | Off-white to light yellow crystalline solid | [2] |
| Melting Point | 247-250 °C | [5] |
| Boiling Point | 312.0 ± 52.0 °C (Predicted) | [6] |
| Density | 1.79 ± 0.1 g/cm³ (Predicted) | [6] |
| Solubility | Soluble in DMSO, ethyl acetate (B1210297), and methanol. Slightly soluble in water. | [6] |
| Storage | Store at 0-8 °C in a dry, dark place. | [2] |
Spectroscopic Data
-
¹H NMR (Predicted, DMSO-d₆): δ 12.79 (1H, brs), 7.74 (1H, dd, J = 2.0, 4.0 Hz), 6.67 (1H, dd, J = 2.3, 3.2 Hz).[5]
-
Mass Spectrometry: The monoisotopic mass is 186.97 g/mol .[9] Mass spectrometry of derivatives, such as the methylated product, shows the expected molecular ion peak (e.g., [M+H]⁺ at 202 for the 7-methyl derivative).[10]
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through several routes, often starting from commercially available pyrimidine (B1678525) derivatives.
Synthesis from 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol
A common and effective method involves the chlorination of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol using a chlorinating agent such as phosphorus oxychloride (POCl₃).
Experimental Protocol:
To a stirred suspension of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol (10.0 g, 66.2 mmol) in toluene (30 mL) in a reactor, slowly add phosphoryl chloride (18.5 mL, 198.5 mmol). The reaction mixture is then warmed to 70 °C. Diisopropylethylamine (23.0 mL, 132.3 mmol) is added dropwise over 2.5 hours to control the exothermic reaction. After the addition is complete, the reaction is stirred for an additional 16 hours at 106 °C. The mixture is then cooled to room temperature and slowly poured into a mixture of water (230 mL) and ethyl acetate (120 mL) and stirred overnight. The layers are separated, and the aqueous layer is extracted with ethyl acetate (3 x 75 mL). The combined organic layers are washed with brine (100 mL), treated with activated carbon (Darco KBB, 1.24 g), and filtered through diatomaceous earth. The filtrate is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the product. A typical yield is around 52%.[11]
Synthesis from 6-Aminouracil (B15529)
An alternative route begins with the condensation of 6-aminouracil with chloroacetaldehyde (B151913), followed by chlorination.
Experimental Protocol:
-
Step 1: Intermediate Synthesis: To a reaction flask, add 6-aminouracil (20.0 g), sodium bicarbonate (19.8 g), and water (300 mL). Heat the stirred mixture to 50-60°C. A solution of 40% chloroacetaldehyde (37 g) in water (200 mL) is added dropwise. The reaction is maintained at this temperature for 1 hour. After cooling to room temperature, the pH is adjusted to 2-3 with dilute hydrochloric acid. The resulting precipitate is filtered, washed with water, and dried to yield the intermediate.[12]
-
Step 2: Chlorination: The intermediate from the previous step is reacted with phosphorus oxychloride in the presence of N,N-diisopropylethylamine at 75-90°C. The product is then isolated through crystallization, extraction, and decolorization.[12]
Purification
Purification of this compound can be achieved by recrystallization from a suitable solvent system or by column chromatography on silica (B1680970) gel.[10]
Applications in Drug Discovery
The dichlorinated nature of this pyrrolopyrimidine makes it an excellent electrophile for nucleophilic aromatic substitution reactions, allowing for the introduction of various functionalities at the 2- and 4-positions. This reactivity is central to its use in building a diverse library of kinase inhibitors.
Janus Kinase (JAK) Inhibitors
The JAK-STAT signaling pathway is crucial for mediating cellular responses to a wide range of cytokines and growth factors, playing a key role in immunity and inflammation.[13] Dysregulation of this pathway is implicated in autoimmune diseases and cancers.[13] this compound is a cornerstone in the synthesis of several JAK inhibitors, most notably Tofacitinib.
Quantitative Data for Representative JAK Inhibitors Derived from Pyrrolo[2,3-d]pyrimidines:
| Compound | Target(s) | IC₅₀ (nM) | Reference(s) |
| Tofacitinib | JAK1/JAK3 | 35.0 (JAK1) | [14] |
| Abrocitinib | JAK1 | 29 | [15] |
| Compound 12a | JAK1 | 12.6 | [16] |
| Compound 23a | JAK1 | 72 | [17] |
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors
VEGF signaling is a critical driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[18] Inhibiting VEGFR-2 is a key strategy in cancer therapy. The pyrrolo[2,3-d]pyrimidine scaffold has been successfully employed to develop potent VEGFR-2 inhibitors.
Quantitative Data for Representative VEGFR-2 Inhibitors with a Pyrrolo[2,3-d]pyrimidine Core:
| Compound Class | Example IC₅₀ (nM) | Key Structural Features | Reference(s) |
| Fluorinated diarylureas | 52.4 | Connection of the core to a fluorinated diarylurea moiety. | [19] |
| Thieno[2,3-d]pyrimidine derivatives | 3.9 - 5.0 | A terminally substituted phenyl ring and an ether linkage are beneficial. | [19] |
| Pyrazolo[3,4-d]pyrimidine derivatives | (Potent inhibition) | Multikinase inhibitors also targeting FLT3. | [20] |
Epidermal Growth Factor Receptor (EGFR) Inhibitors
The EGFR signaling pathway regulates cell growth, survival, and proliferation.[10] Mutations in EGFR are common in non-small cell lung cancer (NSCLC), making it a prime therapeutic target. Pyrrolo[2,3-d]pyrimidine derivatives have been developed as potent inhibitors of both wild-type and mutant forms of EGFR.
Quantitative Data for Representative EGFR Inhibitors Based on the Pyrrolo[2,3-d]pyrimidine Scaffold:
| Compound Series | Target(s) | IC₅₀ (nM) | Reference(s) |
| 2,4-Disubstituted Pyrrolo[2,3-d]pyrimidines | EGFR | 3.63 - 5.98 | [21] |
| Thieno[3,2-d]pyrimidine Derivatives | EGFRL858R/T790M | 13 | |
| 2,4-Diaryl Pyrimidine Derivatives | EGFRL858R/T790M | 0.26 | [9] |
Conclusion
This compound is a highly valuable and versatile intermediate in the field of medicinal chemistry. Its robust synthesis and reactive nature allow for the creation of diverse libraries of compounds targeting key signaling pathways involved in numerous diseases. The successful development of drugs like Tofacitinib highlights the importance of this scaffold. Continued exploration of the chemical space around the pyrrolo[2,3-d]pyrimidine core promises to yield novel and effective therapeutics for a range of unmet medical needs. This guide provides a foundational resource for researchers and drug development professionals working with this important chemical entity.
References
- 1. This compound | C6H3Cl2N3 | CID 14116871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. This compound, CAS No. 90213-66-4 - iChemical [ichemical.com]
- 5. This compound [chembk.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. 2,4-Dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyriMidine(934524-10-4) 1H NMR spectrum [chemicalbook.com]
- 8. angenechemical.com [angenechemical.com]
- 9. 2,4-dichloro-7-Methyl-7H-pyrrolo[2,3-d]pyriMidine synthesis - chemicalbook [chemicalbook.com]
- 10. 2,4-DICHLORO-7H-PYRROLO2,3-DPYRIMIDINE | 90213-66-4 [chemicalbook.com]
- 11. Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Medicinal chemistry perspective of JAK inhibitors: synthesis, biological profile, selectivity, and structure activity relationship | Scilit [scilit.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. 90213-66-4|this compound|BLD Pharm [bldpharm.com]
- 17. CN110386936B - Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine - Google Patents [patents.google.com]
- 18. Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 21. Structure-Based Approach for the Discovery of Pyrrolo[3,2-d]pyrimidine-Based EGFR T790M/L858R Mutant Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine physical and chemical properties
An In-depth Technical Guide to 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine
Introduction
This compound (CAS No: 90213-66-4) is a versatile heterocyclic compound of significant interest in medicinal and agricultural chemistry.[1] Its unique structure, featuring a fused pyrrole (B145914) and pyrimidine (B1678525) ring system with two chlorine substituents, makes it a valuable building block for synthesizing more complex bioactive molecules.[1][2] This compound is a crucial intermediate in the production of various pharmaceuticals, most notably Tofacitinib, a Janus kinase (JAK) inhibitor used to treat autoimmune diseases like rheumatoid arthritis.[3] Its reactivity also lends itself to the development of agrochemicals such as herbicides and fungicides.[1]
Physical Properties
The physical characteristics of this compound are summarized below. The compound typically presents as an off-white to light yellow crystalline solid.[1][4][5]
| Property | Value |
| Appearance | Off-White to Yellow Crystalline Solid[1][6] |
| Melting Point | 247-250°C[4][6][7] |
| Boiling Point | 312.0 ± 52.0 °C (Predicted)[6][7] |
| Density | 1.79 ± 0.1 g/cm³ (Predicted)[6][7] |
| Flash Point | 142.5°C[4] |
| Refractive Index | 1.805[4][7] |
Chemical Properties
The chemical identity and properties of this compound are detailed in the following table.
| Property | Value |
| Molecular Formula | C₆H₃Cl₂N₃[1][6][8] |
| Molecular Weight | 188.01 g/mol [5][6][8] |
| IUPAC Name | This compound[9] |
| Synonyms | 2,6-Dichloro-7-deazapurine, Tofacitinib Intermediate II[5][6] |
| pKa | 9.18 ± 0.20 (Predicted)[6] |
| InChI Key | GHXBPCSSQOKKGB-UHFFFAOYSA-N[2][6] |
Solubility and Storage
| Solvent | Solubility |
| DMSO | Soluble[6][7] |
| Ethyl Acetate (B1210297) | Soluble[6][7] |
| Methanol | Soluble[6][7] |
| Acetone | Slightly Soluble[6] |
| Water | Slightly Soluble[4][6][7] |
Storage Conditions: Store in a dark, dry, and sealed environment at room temperature or refrigerated at 4°C.[6][10]
Spectroscopic Data
Predicted ¹H NMR data for the compound is as follows:
-
¹H NMR (DMSO-d₆, Predicted): δ 12.79 (1H, brs), 7.74 (1H, dd, J = 2.0, 4.0 Hz), 6.67 (1H, J = 2.3, 3.2 Hz).[11]
Reactivity and Stability
This compound is a stable compound under recommended storage conditions.[1] The two chlorine atoms on the pyrimidine ring are key to its reactivity, making the molecule susceptible to nucleophilic substitution reactions. This reactivity is extensively utilized in synthetic chemistry to introduce various functional groups, forming the basis for its role as a critical intermediate in drug discovery and development.[12]
Experimental Protocols
Synthesis from 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol
A common and effective method for synthesizing this compound involves the chlorination of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol.[6]
Materials:
-
7H-pyrrolo[2,3-d]pyrimidine-2,4-diol (10.0 g, 66.2 mmol)
-
Toluene (30 ml)
-
Phosphoryl chloride (18.5 ml, 198.5 mmol)
-
Diisopropylethylamine (23.0 ml, 132.3 mmol)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Diatomaceous earth
-
Darco KBB (activated carbon)
Procedure:
-
A reactor is charged with 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol and toluene.[6]
-
Phosphoryl chloride is added slowly to the stirring mixture.[6]
-
The reaction system is warmed to 70°C.[6]
-
Diisopropylethylamine is added dropwise over 2.5 hours to control the exothermic reaction.[6]
-
After the addition is complete, the temperature is raised to 106°C, and the mixture is stirred for 16 hours.[6]
-
The mixture is then cooled to 25°C and slowly poured into a flask containing water (230 ml) and ethyl acetate (120 ml). This quenching mixture is stirred overnight at room temperature.[6]
-
The mixture is filtered through diatomaceous earth. The layers are separated, and the aqueous layer is extracted three times with ethyl acetate (75 ml each).[6]
-
The organic layers are combined, washed with brine (100 ml), and then treated with Darco KBB (1.24 g).[6]
-
The mixture is filtered again through diatomaceous earth and the filtrate is dried with anhydrous sodium sulfate.[6]
-
The solvent is removed under reduced pressure to yield the final product, this compound, with a typical yield of 52%.[6]
Applications
The primary application of this compound is as a key building block in pharmaceutical and agrochemical synthesis.
-
Pharmaceutical Development: It is a well-established intermediate in the synthesis of kinase inhibitors, particularly Janus kinase (JAK) inhibitors like Tofacitinib, which are used in the treatment of autoimmune disorders.[1][3] It also serves as a scaffold for developing novel antiviral and anticancer agents.[1]
-
Agricultural Chemicals: The compound is used in the formulation of potent herbicides and fungicides, contributing to crop protection.[1]
-
Biochemical Research: Its structure is leveraged by researchers to study enzyme inhibition and receptor interactions, which aids in the discovery of new therapeutic targets.[1]
Safety Information
The compound is classified as an irritant and requires careful handling in a laboratory setting.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
| IRRITANT[4] | GHS07[6] | Warning [6] | H315: Causes skin irritation[6] H319: Causes serious eye irritation[6] H335: May cause respiratory irritation[6] | P261, P280, P304+P340, P305+P351+P338, P405, P501[6] |
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 90213-66-4: this compound [cymitquimica.com]
- 3. innospk.com [innospk.com]
- 4. 2,4-Dichloro-7H-pyrrolo (2,3-d)pyrimidine CAS 90213-66-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. 2,4-DICHLORO-7H-PYRROLO2,3-DPYRIMIDINE | 90213-66-4 [chemicalbook.com]
- 7. This compound [chembk.com]
- 8. echemi.com [echemi.com]
- 9. 2,4-Dichloro-5-iodo-7H-pyrrolo(2,3-d)pyrimidine | C6H2Cl2IN3 | CID 57415902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. This compound, CAS No. 90213-66-4 - iChemical [ichemical.com]
- 12. srinichem.com [srinichem.com]
Technical Guide: Solubility of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine is a critical heterocyclic intermediate in synthetic organic chemistry, most notably as a precursor in the synthesis of Janus kinase (JAK) inhibitors such as Tofacitinib.[1] Understanding its solubility profile in various organic solvents is paramount for optimizing reaction conditions, purification processes like recrystallization, and formulation development. This technical guide provides a summary of the available solubility data, detailed experimental protocols for solubility determination, and contextual information regarding its role in inhibiting key signaling pathways.
Solubility Profile
Currently, publicly available quantitative solubility data for this compound is limited. However, qualitative assessments consistently indicate its solubility in several common organic solvents. This information is summarized in the table below.
Quantitative Solubility Data
| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Qualitative Solubility | Citation(s) |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | Soluble | [2][3][4] |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Soluble | [2][3][4] |
| Methanol | CH₄O | 32.04 | Soluble | [2][3][4] |
| Acetone | C₃H₆O | 58.08 | Slightly Soluble | [2] |
| Water | H₂O | 18.02 | Slightly Soluble | [2][3][4] |
Note: "Soluble" and "Slightly Soluble" are qualitative terms. For precise quantitative determination, the experimental protocols outlined in Section 3.0 are recommended.
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility measurements (e.g., in mg/mL or mol/L), a standardized experimental protocol is essential. The following is a generalized methodology adapted from standard practices for determining the solubility of poorly soluble crystalline solids.[5]
Gravimetric "Shake-Flask" Method
This method is considered the gold standard for determining thermodynamic equilibrium solubility.[5]
Objective: To determine the saturation concentration of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Scintillation vials or glass tubes with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[5]
-
Solvent Addition: Add a precise volume of the chosen organic solvent to each vial.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove all undissolved particles.
-
Dilution: Accurately dilute the filtered solution with the same solvent to a concentration suitable for the chosen analytical method.
-
Quantification: Analyze the concentration of the diluted solution using a pre-validated analytical method (e.g., HPLC or UV-Vis spectroscopy) against a standard curve of known concentrations.
-
Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. The result is typically expressed in mg/mL or mol/L.
High-Throughput Nephelometric Method
For rapid screening of solubility in multiple solvents, nephelometry offers a faster, albeit less precise, alternative to the shake-flask method. This technique measures the light scattered by undissolved particles in a solution.[6][7]
Objective: To rapidly assess the kinetic solubility of this compound across a panel of solvents.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Panel of organic solvents
-
Microplate nephelometer
-
Multi-well microplates (e.g., 96-well)
Procedure:
-
Sample Preparation: Dispense the selected organic solvents into the wells of a microplate.
-
Compound Addition: Add small, increasing volumes of a concentrated stock solution of this compound to the solvent-containing wells.
-
Measurement: Place the microplate in a nephelometer and measure the turbidity (light scattering) after each addition and a brief mixing period.
-
Data Analysis: The point at which a sharp increase in turbidity is observed indicates the precipitation of the compound and thus, its kinetic solubility limit.
Visualization of Related Signaling Pathway and Workflows
As an intermediate for JAK inhibitors, the solubility of this compound is relevant to the synthesis of compounds that target the JAK-STAT signaling pathway. This pathway is crucial in mediating cellular responses to cytokines and growth factors involved in inflammation and immunity.[8][9]
Caption: The JAK-STAT signaling pathway and the point of inhibition.
Caption: Experimental workflow for the Shake-Flask solubility method.
Conclusion
While quantitative solubility data for this compound remains scarce in published literature, qualitative data provides a solid foundation for solvent selection in synthetic and purification processes. For applications requiring high precision, the detailed experimental protocols provided in this guide offer a robust framework for in-house determination. The compound's role as a key precursor for JAK inhibitors underscores the importance of understanding its physicochemical properties, as these directly influence the efficiency of synthesizing molecules that target critical disease-related pathways.
References
- 1. Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 2. 2,4-DICHLORO-7H-PYRROLO2,3-DPYRIMIDINE | 90213-66-4 [chemicalbook.com]
- 3. 2,4-Dichloro-7H-pyrrolo (2,3-d)pyrimidine CAS 90213-66-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. echemi.com [echemi.com]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. bmglabtech.com [bmglabtech.com]
- 7. rheolution.com [rheolution.com]
- 8. jmnc.samipubco.com [jmnc.samipubco.com]
- 9. ijsr.net [ijsr.net]
The Versatile Scaffold: A Technical Guide to the Biological Activity of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a deaza-isostere of the purine (B94841) nucleus, represents a privileged structure in medicinal chemistry and drug discovery. Its resemblance to adenine (B156593), the core component of adenosine (B11128) triphosphate (ATP), makes it an ideal framework for designing competitive inhibitors of ATP-dependent enzymes, particularly protein kinases.[1] The derivative 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine serves as a crucial and versatile intermediate, providing two reactive chlorine sites for facile chemical modification and the generation of diverse compound libraries.[2][3] This reactivity has enabled its use in the synthesis of numerous biologically active molecules, including potent agents for anticancer, anti-inflammatory, and antiviral therapies.[4][5][6] This guide provides an in-depth overview of the synthesis, biological activities, and experimental evaluation of this compound derivatives, with a primary focus on their role as kinase inhibitors in oncology.
Synthesis of the Core Scaffold and Derivatives
The synthesis of the this compound core is typically achieved through a chlorination reaction of the corresponding dihydroxy precursor, 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol.[7] Alternative routes starting from materials like 6-aminouracil (B15529) have also been developed to improve yield and scalability for industrial applications.[8]
A general synthetic pathway involves the reaction of the diol with a chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of an organic base to control the reaction's exothermicity.[7][9]
Caption: General synthesis of this compound and its derivatives.
The true utility of the 2,4-dichloro intermediate lies in the differential reactivity of the C2 and C4 chlorine atoms, allowing for sequential and site-selective nucleophilic substitutions. This enables the introduction of a wide array of functional groups to modulate potency, selectivity, and pharmacokinetic properties, leading to the development of targeted therapies.
Biological Activity: A Focus on Kinase Inhibition
The primary therapeutic application of this compound derivatives is in the development of protein kinase inhibitors.[1] Kinases are a large family of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[6][10]
Mechanism of Action: ATP-Competitive Inhibition
The pyrrolo[2,3-d]pyrimidine nucleus mimics the adenine ring of ATP, allowing derivatives to bind to the highly conserved ATP-binding pocket of kinases.[1] By occupying this site, these inhibitors prevent the binding of ATP, thereby blocking the phosphorylation of substrate proteins and interrupting downstream signaling pathways that promote cell proliferation, survival, and migration.[10][11]
References
- 1. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 6. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2,4-DICHLORO-7H-PYRROLO2,3-DPYRIMIDINE | 90213-66-4 [chemicalbook.com]
- 8. Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 9. CN102977104A - Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine - Google Patents [patents.google.com]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. This compound-5-carbaldehyde | 1638767-57-3 | Benchchem [benchchem.com]
The Versatile Building Block: A Technical Guide to 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine, a deazapurine analog, has emerged as a critical building block in medicinal chemistry and drug discovery. Its unique electronic properties and multiple reactive sites make it a versatile scaffold for the synthesis of a wide array of biologically active compounds, most notably potent kinase inhibitors. This technical guide provides an in-depth overview of the synthesis, reactivity, and application of this key intermediate, with a focus on its role in the development of targeted therapeutics.
Chemical Properties and Reactivity
The pyrrolo[2,3-d]pyrimidine core is an isostere of purine, allowing molecules derived from it to act as ATP-competitive inhibitors for various kinases. The two chlorine atoms at the C2 and C4 positions are susceptible to nucleophilic substitution, with the C4 position being generally more reactive. This differential reactivity allows for sequential and site-selective functionalization, a key feature in the construction of complex molecular architectures.
The N7 position of the pyrrole (B145914) ring can be protected to prevent side reactions and to modulate the electronic properties of the ring system. Common protecting groups include tosyl (Ts), pivaloyloxymethyl (POM), and (trimethylsilyl)ethoxymethyl (SEM).
Synthesis of this compound
The parent compound can be synthesized from readily available starting materials such as 6-aminouracil (B15529) or 4-aminouracil. A common route involves the cyclization with chloroacetaldehyde (B151913) followed by a chlorination step.
Experimental Protocol: Synthesis from 4-Aminouracil[1]
-
Step 1: Synthesis of 2,4-Dihydroxypyrrolo[2,3-d]pyrimidine
-
To a mixture of 4-aminouracil (40g) and anhydrous sodium acetate (B1210297) (36g) in water, heat to 60-80 °C.
-
Slowly add 40% aqueous 2-chloroacetaldehyde (64g).
-
Stir the reaction for 4-6 hours.
-
Cool to room temperature, filter the solid, wash with water, and dry under reduced pressure to obtain 2,4-dihydroxypyrrolopyrimidine.
-
Yield: ~83%[1]
-
-
Step 2: Synthesis of this compound
-
Dissolve 2,4-dihydroxypyrrolopyrimidine (45g) in phosphorus oxychloride (250g).
-
Add diisopropylethylamine (5g) as a catalyst.
-
Heat the mixture to 80-85 °C and stir for 3 hours.
-
Evaporate the excess phosphorus oxychloride.
-
Cool to room temperature and slowly add the concentrated solution to an ammonia (B1221849) water solution, maintaining the temperature below 20 °C and pH between 6-8.
-
Filter, wash, and dry the product under reduced pressure.
-
Application in the Synthesis of Kinase Inhibitors
This compound is a cornerstone in the synthesis of numerous kinase inhibitors, particularly those targeting the Janus kinase (JAK) family. The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in various autoimmune diseases and cancers.
Tofacitinib (B832) Synthesis
Tofacitinib is a JAK inhibitor approved for the treatment of rheumatoid arthritis. Its synthesis prominently features the this compound core. A key step is the selective nucleophilic substitution at the C4 position.
-
In a reaction vessel, dissolve cis-1-benzyl-4-methyl-3-methylaminopiperidine hydrochloride (3.4g) in a mixture of water (25ml) and dioxane (10ml).
-
Add 2,4-dichloropyrrolopyrimidine (2.4g) and potassium carbonate (2.2g).
-
Heat the mixture to 100 °C and react for 20 hours.
-
After completion, evaporate the solvent under reduced pressure.
-
Extract the product with ethyl acetate.
-
Purify by crystallization from petroleum ether to obtain the coupled intermediate.
Ruxolitinib (B1666119) Synthesis
Ruxolitinib is another JAK inhibitor used in the treatment of myelofibrosis. Its synthesis often starts from the related 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which can be derived from the 2,4-dichloro precursor.
Key Reactions and Methodologies
The functionalization of the this compound core relies on several powerful synthetic methodologies.
Nucleophilic Aromatic Substitution (SNAr)
As demonstrated in the Tofacitinib synthesis, the chlorine atoms, particularly at C4, are readily displaced by nucleophiles such as amines. The reaction conditions can be tuned to achieve mono- or di-substitution.
Table 1: Examples of Nucleophilic Substitution Reactions
| Nucleophile | Position | Conditions | Yield | Reference |
| (S)-2,3-dihydro-1H-inden-1-amine | C4 | cat. HCl, ethanol, 120 °C | 96% | [2] |
| cis-1-benzyl-4-methyl-3-methylaminopiperidine HCl | C4 | K₂CO₃, water/dioxane, 100 °C, 20h | - | [1] |
Palladium-Catalyzed Cross-Coupling Reactions
Modern cross-coupling reactions have greatly expanded the diversity of substituents that can be introduced onto the pyrrolo[2,3-d]pyrimidine scaffold.
-
Suzuki-Miyaura Coupling: This reaction allows for the formation of C-C bonds by coupling with boronic acids. It is a powerful tool for introducing aryl or heteroaryl moieties.
-
Buchwald-Hartwig Amination: This palladium-catalyzed amination is an efficient method for forming C-N bonds, often with broader substrate scope and milder conditions than traditional SNAr reactions.
Table 2: Examples of Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Position | Catalyst/Ligand | Conditions | Yield | Reference |
| Suzuki | Phenylboronic acid | C4 | Pd(PPh₃)₄ | K₂CO₃, 1,4-dioxane/H₂O, 100 °C, 15 min (microwave) | Good to Excellent | [3] |
| Buchwald-Hartwig | 1-methyl-1H-1,2,3-triazol-4-amine | C2 | - | Microwave, 110 °C | 44% | [2] |
Biological Activity of Derivatives
The versatility of the this compound building block has led to the discovery of numerous potent kinase inhibitors. The table below summarizes the in vitro activity of selected derivatives against various kinases.
Table 3: IC50 Values of Selected Pyrrolo[2,3-d]pyrimidine Derivatives
| Compound | Target Kinase | IC50 (nM) | Reference |
| Tofacitinib | JAK3 | - | [4] |
| Ruxolitinib | JAK1/JAK2 | - | [5] |
| Compound 59 | RET | 6.8 | [6] |
| Compound 12i | EGFR (T790M) | 0.21 | [7] |
| Compound 12i | EGFR (wild-type) | 22 | [7] |
| Compound 5k | EGFR | 40 | [8] |
| Compound 5k | Her2 | 204 | [8] |
| Compound 5k | VEGFR2 | 100 | [8] |
| Compound 5k | CDK2 | 100 | [8] |
Conclusion
This compound is a privileged scaffold in modern drug discovery. Its straightforward synthesis and predictable, tunable reactivity make it an invaluable tool for medicinal chemists. The successful development of multiple FDA-approved drugs based on this core highlights its importance and ensures its continued use in the quest for novel therapeutics. This guide has provided a comprehensive overview of its synthesis, key reactions, and applications, offering a valuable resource for researchers in the field.
References
- 1. CN104987339A - Synthesis method of tofacitinib citrate - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. US20190023712A1 - Synthesis process of ruxolitinib - Google Patents [patents.google.com]
- 6. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
The Cornerstone of Kinase Inhibitors: An In-Depth Technical Guide to 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine, a heterocyclic compound featuring a fused pyrrole (B145914) and pyrimidine (B1678525) ring system, stands as a pivotal intermediate in the synthesis of a multitude of biologically active molecules. Its significance in medicinal chemistry is underscored by its role as a foundational scaffold for numerous kinase inhibitors, most notably in the development of Janus kinase (JAK) inhibitors for autoimmune disorders and epidermal growth factor receptor (EGFR) inhibitors in oncology. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological importance of this crucial chemical entity.
Discovery and History
The exploration of the pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, dates back to the mid-20th century. The pioneering work of J. Davoll, particularly his 1960 publication in the Journal of the Chemical Society, laid the groundwork for the synthesis of this class of compounds. While Davoll's initial work focused on the synthesis of various substituted pyrrolo[2,3-d]pyrimidines, the specific synthesis of the 2,4-dichloro derivative evolved from the need for a versatile intermediate for further chemical elaboration. The dichloro substitution provides two reactive sites, allowing for sequential and regioselective displacement reactions to build a diverse library of compounds. Over the decades, the synthetic routes to this compound have been refined to improve yield, scalability, and environmental friendliness, reflecting its growing importance in the pharmaceutical industry.
Synthetic Pathways
The synthesis of this compound can be achieved through several distinct routes, with the choice of method often depending on the starting materials, desired scale, and cost-effectiveness. The most common strategies involve the construction of the pyrrolo[2,3-d]pyrimidine core followed by chlorination.
Synthesis from 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol
A prevalent and efficient method for the synthesis of this compound involves the chlorination of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol. This method is often favored for its relatively high yield and straightforward procedure.
Synthesis from 6-Aminouracil (B15529)
Another widely used approach begins with the more readily available starting material, 6-aminouracil. This multi-step synthesis involves the initial formation of the pyrrole ring followed by chlorination of the pyrimidine ring.
Experimental Protocols
General Procedure for Synthesis from 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol
Materials:
-
7H-pyrrolo[2,3-d]pyrimidine-2,4-diol
-
Toluene
-
Phosphoryl chloride (POCl₃)
-
N,N-Diisopropylethylamine (DIPEA)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Activated carbon (e.g., Darco KBB)
-
Diatomaceous earth
Procedure:
-
To a reactor equipped with a stirrer, add 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol (1.0 eq) and toluene.
-
Slowly add phosphoryl chloride (3.0 eq) while stirring.
-
Warm the reaction mixture to 70°C.
-
Add diisopropylethylamine (2.0 eq) dropwise over a period of 2.5 hours to control the exothermic reaction.
-
After the addition is complete, raise the temperature to 106°C and continue stirring for 16 hours.
-
Cool the reaction mixture to 25°C and slowly pour it into a flask containing water and ethyl acetate. Stir overnight at room temperature.
-
Filter the mixture through diatomaceous earth.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Add activated carbon to the organic layer, stir, and filter again through diatomaceous earth.
-
Dry the organic layer with anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain this compound.[1]
General Procedure for Synthesis from 6-Aminouracil
Materials:
-
6-Aminouracil
-
40% Chloroacetaldehyde solution
-
Sodium bicarbonate (NaHCO₃)
-
Dilute hydrochloric acid (HCl)
-
Phosphoryl chloride (POCl₃)
-
N,N-Diisopropylethylamine (DIPEA)
-
Drinking water
Procedure: Step 1: Preparation of Intermediate (Formula II)
-
In a reaction flask, add 6-aminouracil (1.0 eq), sodium bicarbonate (1.5 eq), and drinking water.
-
Heat the mixture to 45-65°C while stirring.
-
Add the 40% chloroacetaldehyde solution dropwise.
-
After the addition, maintain the temperature at 60-65°C and continue stirring for 1 hour.
-
Cool the mixture to room temperature and adjust the pH to 3-4 with dilute hydrochloric acid.
-
Filter the precipitate, wash with drinking water, and dry to obtain the intermediate.[2]
Step 2: Chlorination to this compound
-
React the intermediate from Step 1 with phosphorus oxychloride (9.0-13.0 eq) in the presence of N,N-diisopropylethylamine as a catalyst.
-
Control the reaction temperature at 75-90°C.
-
Upon completion of the reaction, the target product is obtained after crystallization, dissolution, extraction, and decolorization.[2]
Data Presentation
The this compound core is a versatile scaffold for the development of potent kinase inhibitors. The following table summarizes the inhibitory activity (IC₅₀ values) of Tofacitinib, a prominent drug synthesized from this core, and other related compounds against various Janus kinases.
| Compound | Target Kinase | IC₅₀ (nM) |
| Tofacitinib | JAK1 | 112 |
| Tofacitinib | JAK2 | 20 |
| Tofacitinib | JAK3 | 1 |
| Ruxolitinib | JAK1 | 3.3 |
| Ruxolitinib | JAK2 | 2.8 |
| Baricitinib | JAK1 | 5.9 |
| Baricitinib | JAK2 | 5.7 |
Signaling Pathways
Derivatives of this compound are known to modulate key signaling pathways implicated in various diseases. Below are representations of the Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) and Epidermal Growth Factor Receptor (EGFR) signaling pathways, which are common targets for drugs derived from this scaffold.
JAK-STAT Signaling Pathway
The JAK-STAT pathway is a critical signaling cascade for a wide array of cytokines and growth factors and plays a central role in the immune system. Dysregulation of this pathway is associated with autoimmune diseases and cancers.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is crucial for regulating cell proliferation, survival, and differentiation. Aberrant EGFR signaling is a hallmark of many cancers, making it a prime target for therapeutic intervention.
Conclusion
This compound has firmly established itself as a cornerstone in modern drug discovery and development. Its synthetic accessibility and the reactivity of its chloro-substituents have enabled the creation of a vast array of potent and selective kinase inhibitors. As our understanding of cellular signaling pathways continues to deepen, the versatility of this scaffold ensures its continued relevance in the quest for novel therapeutics to address a wide range of human diseases. This guide has provided a comprehensive overview of its history, synthesis, and application, offering a valuable resource for researchers dedicated to advancing the frontiers of medicinal chemistry.
References
In-Depth Technical Guide: Spectroscopic and Synthetic Profile of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine is a pivotal heterocyclic compound, serving as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its pyrrolo[2,3-d]pyrimidine core, a deazapurine analog, is a privileged scaffold in medicinal chemistry, notably in the development of kinase inhibitors. This technical guide provides a comprehensive overview of the available spectroscopic data (NMR, IR, MS), detailed experimental protocols for its synthesis, and a visualization of its role in pharmaceutical manufacturing workflows.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted):
A predicted ¹H NMR spectrum in DMSO-d₆ suggests the following chemical shifts and coupling constants.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |
| 12.79 | br s | 1H | N7-H | - |
| 7.74 | dd | 1H | H5 | 2.0, 4.0 |
| 6.67 | dd | 1H | H6 | 2.3, 3.2 |
Note: This data is based on prediction and should be confirmed with experimental results.
¹³C NMR:
Experimental ¹³C NMR data for the title compound is not consistently reported in the reviewed literature. Analysis of structurally similar 7-deazapurine derivatives suggests characteristic signals for the pyrimidine (B1678525) and pyrrole (B145914) ring carbons.
Infrared (IR) Spectroscopy
An experimental IR spectrum for this compound has not been located in the surveyed literature. However, characteristic vibrational modes can be anticipated based on its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Medium | N-H stretch (pyrrole) |
| 3100-3000 | Weak | C-H stretch (aromatic) |
| 1620-1550 | Medium-Strong | C=N and C=C stretching (pyrimidine and pyrrole rings) |
| 800-700 | Strong | C-Cl stretch |
Mass Spectrometry (MS)
High-resolution mass spectrometry is essential for confirming the molecular formula of this compound (C₆H₃Cl₂N₃). The expected monoisotopic mass would be approximately 186.9731 g/mol . The mass spectrum would exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms.
Experimental Protocols
The synthesis of this compound is well-documented, primarily as a key step in the industrial production of the Janus kinase (JAK) inhibitor, Tofacitinib.
Synthesis of this compound
One common synthetic route begins with the cyclization of 6-aminouracil (B15529) with chloroacetaldehyde (B151913) to form 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol, followed by a chlorination step.
Step 1: Synthesis of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol
-
To a reaction vessel, add 6-aminouracil and sodium bicarbonate in water.
-
Heat the mixture to a temperature between 45-65°C.
-
Slowly add a solution of chloroacetaldehyde to the reaction mixture.
-
Maintain the temperature and stir for 1-2 hours to allow for the cyclization reaction to complete.
-
After cooling, adjust the pH of the solution to the acidic range (pH 3-4) to precipitate the intermediate product.
-
Filter the solid, wash with water, and dry to yield 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol.
Step 2: Chlorination to this compound [1]
-
Suspend the 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol (10.0 g, 66.2 mmol) in toluene (B28343) (30 ml) in a reactor.
-
Slowly add phosphorus oxychloride (18.5 ml, 198.5 mmol) to the stirred suspension.
-
Warm the reaction mixture to 70°C.
-
Add N,N-diisopropylethylamine (23.0 ml, 132.3 mmol) dropwise over 2.5 hours.
-
After the addition is complete, heat the mixture and stir for several hours until the reaction is complete (monitored by TLC or HPLC).
-
Cool the reaction mixture and filter it through diatomaceous earth.
-
The filtrate is then subjected to an aqueous workup, extracted with ethyl acetate, and the organic layers are combined.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude product.
-
Purification via crystallization or column chromatography yields this compound.[1]
General Spectroscopic Methods
The following are general protocols for obtaining the spectroscopic data:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra would typically be recorded on a 400 or 500 MHz spectrometer. The sample would be dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, with tetramethylsilane (B1202638) (TMS) as an internal standard.
-
IR Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample would be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.
-
Mass Spectrometry: High-resolution mass spectra would be acquired using techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
Mandatory Visualizations
Synthetic Workflow for Tofacitinib
This compound is a critical building block in the synthesis of Tofacitinib. The following diagram illustrates a simplified synthetic workflow.
Caption: Simplified workflow for the synthesis of Tofacitinib, highlighting the key intermediate this compound.
References
Methodological & Application
Synthesis of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine: A Key Intermediate for Pharmaceutical Research
Application Note: The synthesis of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine from 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol is a critical transformation in medicinal chemistry. This dichloro derivative serves as a versatile building block for the development of various therapeutic agents, most notably as a key intermediate in the synthesis of Tofacitinib, a Janus kinase (JAK) inhibitor used to treat autoimmune diseases like rheumatoid arthritis.[1][2] Its unique pyrrolo[2,3-d]pyrimidine core is a common scaffold in compounds targeting kinases, making it a molecule of significant interest to researchers in drug discovery and development.[3][4] This document provides a detailed protocol for the chlorination of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol using phosphoryl chloride.
Physicochemical Properties and Data
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol | 39929-79-8 | C₆H₅N₃O₂ | 151.12 | Beige solid | >300 |
| This compound | 90213-66-4 | C₆H₃Cl₂N₃ | 188.01 | White powder | 247-250 |
Reaction Protocol and Stoichiometry
This protocol is based on established literature procedures for the chlorination of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol.
| Reagent/Solvent | Molar Mass ( g/mol ) | Molarity (M) | Density (g/mL) | Amount (g) | Amount (mL) | Moles (mmol) | Equivalents |
| 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol | 151.12 | - | - | 10.0 | - | 66.2 | 1.0 |
| Toluene (B28343) | 92.14 | - | 0.867 | - | 30 | - | - |
| Phosphoryl chloride (POCl₃) | 153.33 | - | 1.645 | 30.4 | 18.5 | 198.5 | 3.0 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | - | 0.742 | 17.1 | 23.0 | 132.3 | 2.0 |
| Ethyl acetate (B1210297) | 88.11 | - | 0.902 | - | As needed | - | - |
| Water | 18.02 | - | 1.000 | - | As needed | - | - |
| Brine | - | - | - | - | As needed | - | - |
| Anhydrous sodium sulfate (B86663) | 142.04 | - | - | As needed | - | - | - |
Note: The quantities provided are for a representative synthesis and can be scaled accordingly.
Experimental Protocol
1. Reaction Setup:
-
To a reactor equipped with a mechanical stirrer, add 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol (10.0 g, 66.2 mmol) and toluene (30 ml).[5]
2. Addition of Reagents:
-
Under stirring, slowly add phosphoryl chloride (18.5 ml, 198.5 mmol).[5]
-
Warm the reaction mixture to 70 °C.[5]
-
Add N,N-diisopropylethylamine (23.0 ml, 132.3 mmol) dropwise over a period of 2.5 hours to control the exothermic reaction.[5]
3. Reaction Progression:
-
After the complete addition of DIPEA, raise the reaction temperature to 106 °C and continue stirring for 16 hours.[5]
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).
4. Work-up and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature (25 °C).[5]
-
Slowly pour the reaction mixture into a flask containing water (230 ml) and ethyl acetate (120 ml).[5]
-
Stir the resulting mixture overnight at room temperature.[5]
-
Filter the mixture through diatomaceous earth.[5]
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with ethyl acetate (3 x 75 ml).[5]
-
Combine all the organic layers and wash with brine (100 ml).[5]
5. Purification:
-
Add activated carbon (e.g., Darco KBB, 1.24 g) to the combined organic layer and stir.[5]
-
Filter the mixture again through diatomaceous earth to remove the activated carbon.
-
Dry the organic layer over anhydrous sodium sulfate (10.0 g).[5]
-
Filter to remove the drying agent.
-
Concentrate the solution under reduced pressure to yield the crude product.
-
The expected yield of this compound is approximately 52%.[5] Further purification can be achieved by recrystallization or column chromatography if necessary.
Reaction Workflow
Caption: Workflow for the synthesis of this compound.
Applications in Drug Development
This compound is a crucial intermediate in the synthesis of a wide range of biologically active molecules.[6] Its primary application lies in the development of kinase inhibitors for the treatment of cancers and inflammatory diseases.[4][6] The chlorine atoms at the 2 and 4 positions are susceptible to nucleophilic substitution, allowing for the facile introduction of various functional groups to modulate the biological activity of the final compounds.[3] Beyond its use in synthesizing Tofacitinib, this intermediate is also employed in the creation of novel antiviral and agricultural chemical agents.[6] Researchers leverage its structure to study enzyme inhibition and receptor interactions, which aids in the discovery of new therapeutic targets.[3][6]
References
- 1. innospk.com [innospk.com]
- 2. Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 3. This compound-5-carbaldehyde | 1638767-57-3 | Benchchem [benchchem.com]
- 4. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 5. 2,4-DICHLORO-7H-PYRROLO2,3-DPYRIMIDINE | 90213-66-4 [chemicalbook.com]
- 6. chemimpex.com [chemimpex.com]
Application Notes and Protocols: N-Alkylation of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine is a crucial heterocyclic intermediate in the synthesis of a variety of biologically active compounds, including kinase inhibitors used in targeted cancer therapy. The pyrrolo[2,3-d]pyrimidine scaffold, a 7-deazapurine, is a key component in many therapeutic agents. N-alkylation of the pyrrole (B145914) nitrogen (N-7) is a common and critical step in the elaboration of this core structure to achieve desired potency and selectivity for various biological targets. This document provides a detailed protocol for the N-alkylation of this compound, focusing on a representative methylation reaction.
Core Protocol: N-Methylation of this compound
This protocol details the N-methylation of this compound using sodium hydride as a base and iodomethane (B122720) as the alkylating agent.
Experimental Data Summary
The following table summarizes the quantitative data for a typical N-methylation reaction of this compound.
| Parameter | Value | Reference |
| Starting Material | This compound | [1] |
| Base | Sodium Hydride (60% in mineral oil) | [1] |
| Alkylating Agent | Iodomethane | [1] |
| Solvent | Tetrahydrofuran (B95107) (THF) | [1] |
| Molar Ratio (Substrate:Base:Alkylating Agent) | 1.00 : 1.10 : 1.10 | [1] |
| Reaction Temperature | 0 °C to Room Temperature | [1] |
| Reaction Time | Overnight | [1] |
| Product | 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine | [1] |
| Yield | 98% | [1] |
| Purification Method | Silica (B1680970) Gel Column Chromatography | [1] |
Detailed Experimental Protocol
Materials:
-
This compound (1.00 eq.)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.10 eq.)
-
Iodomethane (CH₃I) (1.10 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (B1210297)
-
Petroleum ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Standard glassware for extraction and chromatography
Procedure:
-
Deprotonation:
-
To a suspension of sodium hydride (1.10 eq., 60% dispersion in mineral oil) in anhydrous tetrahydrofuran, slowly add a solution of this compound (1.00 eq.) in anhydrous tetrahydrofuran at 0 °C under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Stir the resulting mixture at 0 °C for 30 minutes.[1]
-
-
Alkylation:
-
Work-up:
-
Upon completion of the reaction (monitored by TLC), quench the reaction by the careful addition of water.[1]
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers and wash with brine.[1]
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (e.g., 1:5 v/v) as the eluent to afford the pure 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine.[1]
-
General Considerations for N-Alkylation
The provided protocol for N-methylation can be adapted for other alkylating agents. Key considerations for adapting this protocol include:
-
Choice of Base: Strong bases such as sodium hydride (NaH), potassium hydride (KH), lithium diisopropylamide (LDA), or potassium carbonate (K₂CO₃) are commonly used for the deprotonation of the pyrrole nitrogen. The choice of base may depend on the reactivity of the alkylating agent and the scale of the reaction.
-
Alkylating Agent: A variety of alkylating agents can be employed, including alkyl halides (iodides, bromides, chlorides), sulfates, and sulfonates. The reactivity of the alkylating agent will influence the reaction time and temperature.
-
Solvent: Anhydrous polar aprotic solvents such as tetrahydrofuran (THF), N,N-dimethylformamide (DMF), or acetonitrile (B52724) are typically used to facilitate the reaction.
-
Reaction Conditions: The reaction temperature and time may need to be optimized for different substrates and alkylating agents to maximize yield and minimize side reactions.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the N-alkylation of this compound.
Caption: General workflow for the N-alkylation of this compound.
This protocol and the accompanying information are intended to serve as a guide for researchers in the field of medicinal chemistry and drug development. Optimization of the reaction conditions may be necessary for specific applications and scales.
References
The Strategic Utility of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine in the Synthesis of Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a deaza-isostere of adenine (B156593), is a privileged core structure in the design of ATP-competitive kinase inhibitors. The readily available starting material, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, offers a versatile platform for the synthesis of a diverse range of potent and selective kinase inhibitors through sequential and regioselective functionalization at the C2 and C4 positions. This document provides detailed application notes and experimental protocols for the synthesis of kinase inhibitors targeting key enzymes such as Janus Kinase (JAK), Leucine-Rich Repeat Kinase 2 (LRRK2), Epidermal Growth Factor Receptor (EGFR), and Focal Adhesion Kinase (FAK), utilizing this compound.
Introduction
Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and autoimmune disorders. Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery. The 7H-pyrrolo[2,3-d]pyrimidine core mimics the adenine structure of ATP, allowing for competitive binding to the kinase ATP-binding site. The chlorine atoms at the C2 and C4 positions of this compound serve as excellent leaving groups for various cross-coupling and nucleophilic substitution reactions, enabling the introduction of diverse chemical moieties to modulate potency and selectivity. This document outlines the synthetic strategies and provides detailed protocols for leveraging this key intermediate in the development of targeted kinase inhibitors.
Synthetic Strategies and Key Reactions
The synthesis of kinase inhibitors from this compound primarily involves the sequential displacement of the two chlorine atoms. The C4 chlorine is generally more reactive towards nucleophilic aromatic substitution, allowing for regioselective introduction of an amine-containing side chain. The remaining C2 chlorine can then be displaced through various palladium-catalyzed cross-coupling reactions or further amination.
A general synthetic workflow is depicted below:
Application of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine in Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a multitude of biologically active molecules, particularly in the realm of oncology.[1] Its pyrrolo[2,3-d]pyrimidine core is a 7-deazapurine analog, which mimics the adenine (B156593) structure of ATP, making it an ideal scaffold for the development of ATP-competitive kinase inhibitors.[2] Kinase dysregulation is a hallmark of many cancers, and as such, inhibitors targeting these enzymes are at the forefront of targeted cancer therapy. This document provides a comprehensive overview of the application of this compound in cancer research, including its role in the synthesis of potent kinase inhibitors, quantitative data on the efficacy of its derivatives, detailed experimental protocols, and visualizations of relevant signaling pathways.
Application as a Synthetic Intermediate for Kinase Inhibitors
This compound is a key precursor for the synthesis of inhibitors targeting several important cancer-related kinases, including:
-
Janus Kinases (JAKs): Derivatives of this compound have been extensively developed as inhibitors of the JAK family (JAK1, JAK2, JAK3, and TYK2).[3][4] These inhibitors are crucial for treating myeloproliferative neoplasms and inflammatory conditions that can predispose to cancer. The drug Tofacitinib (B832), a JAK inhibitor, utilizes a pyrrolo[2,3-d]pyrimidine core derived from this precursor.
-
Epidermal Growth Factor Receptor (EGFR): The pyrrolo[2,3-d]pyrimidine scaffold has been incorporated into molecules that show potent inhibitory activity against EGFR, a key driver in non-small cell lung cancer and other epithelial tumors.[5]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): By targeting VEGFR2, derivatives of this compound can inhibit angiogenesis, a critical process for tumor growth and metastasis.[5]
-
Cyclin-Dependent Kinases (CDKs): Novel CDK inhibitors based on this scaffold have been synthesized and evaluated for their potential to induce cell cycle arrest in cancer cells.[5]
-
p21-Activated Kinase 4 (PAK4): The 7H-pyrrolo[2,3-d]pyrimidine core has been identified as a promising motif for the development of PAK4 inhibitors, which is overexpressed in a variety of cancers.[6]
Data Presentation: In Vitro Efficacy of this compound Derivatives
The following tables summarize the in vitro efficacy of various derivatives synthesized from this compound against different cancer cell lines and kinases.
Table 1: Cytotoxicity of Pyrrolo[2,3-d]pyrimidine Derivatives against Cancer Cell Lines
| Compound ID | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| 5e | MCF-7 | Mammary Gland Cancer | 29 - 59 | [5] |
| HepG2 | Hepatocellular Carcinoma | 29 - 59 | [5] | |
| MDA-MB-231 | Breast Cancer | 29 - 59 | [5] | |
| HeLa | Cervix Carcinoma | 29 - 59 | [5] | |
| 5h | MCF-7 | Mammary Gland Cancer | 29 - 59 | [5] |
| HepG2 | Hepatocellular Carcinoma | 29 - 59 | [5] | |
| MDA-MB-231 | Breast Cancer | 29 - 59 | [5] | |
| HeLa | Cervix Carcinoma | 29 - 59 | [5] | |
| 5k | MCF-7 | Mammary Gland Cancer | 29 - 59 | [5] |
| HepG2 | Hepatocellular Carcinoma | 29 - 59 | [5] | |
| MDA-MB-231 | Breast Cancer | 29 - 59 | [5] | |
| HeLa | Cervix Carcinoma | 29 - 59 | [5] | |
| 5l | MCF-7 | Mammary Gland Cancer | 29 - 59 | [5] |
| HepG2 | Hepatocellular Carcinoma | 29 - 59 | [5] | |
| MDA-MB-231 | Breast Cancer | 29 - 59 | [5] | |
| HeLa | Cervix Carcinoma | 29 - 59 | [5] | |
| 14a | MCF-7 | Breast Cancer | 1.7 µg/ml | [7] |
| 16b | MCF-7 | Breast Cancer | 5.7 µg/ml | [7] |
| 18b | MCF-7 | Breast Cancer | 3.4 µg/ml | [7] |
| 17 | HePG2 | Hepatocellular Carcinoma | 8.7 µg/ml | [7] |
| PACA2 | Pancreatic Cancer | 6.4 µg/ml | [7] |
Table 2: Kinase Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 5k | EGFR | 79 | [5] |
| Her2 | 40 | [5] | |
| VEGFR2 | 136 | [5] | |
| CDK2 | 204 | [5] | |
| Sunitinib (Reference) | VEGFR2 | 261 | [5] |
| Erlotinib (Reference) | EGFR | 55 | [5] |
| Staurosporine (Reference) | Her2 | 38 | [5] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways targeted by derivatives of this compound and a general workflow for their synthesis and evaluation.
Caption: JAK-STAT Signaling Pathway Inhibition.
Caption: EGFR and VEGFR2 Signaling Pathway Inhibition.
Caption: General Experimental Workflow.
Experimental Protocols
Protocol 1: Synthesis of a 4-amino-pyrrolo[2,3-d]pyrimidine Derivative
This protocol describes a general procedure for the synthesis of a 4-amino-pyrrolo[2,3-d]pyrimidine derivative, a common structural motif in kinase inhibitors, starting from this compound.
Materials:
-
This compound
-
Amine of interest (e.g., aniline, benzylamine)
-
Diisopropylethylamine (DIPEA)
-
n-Butanol
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in n-butanol.
-
Addition of Reagents: Add the amine of interest (1.1 eq) and DIPEA (2.0 eq) to the solution.
-
Reaction: Heat the reaction mixture to reflux (approximately 110-120 °C) and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure using a rotary evaporator.
-
Dissolve the residue in EtOAc and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of hexanes and EtOAc to afford the desired 4-amino-pyrrolo[2,3-d]pyrimidine derivative.
-
Characterization: Confirm the structure of the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: MTT Cell Viability Assay
This protocol is for determining the cytotoxic effects of synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.
-
Protocol 3: In Vitro Kinase Inhibition Assay
This protocol describes a general method to determine the inhibitory activity of a compound against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compound
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in kinase reaction buffer.
-
Kinase Reaction:
-
Add the test compound dilutions to the wells of the assay plate.
-
Add the kinase and substrate mixture to each well.
-
Initiate the reaction by adding ATP. The final ATP concentration should be close to the Km value for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection (using ADP-Glo™):
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value.
-
Protocol 4: Western Blot for Apoptosis Markers
This protocol is for detecting changes in the expression of apoptosis-related proteins in cancer cells after treatment with a test compound.
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis:
-
Wash treated and untreated cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis: Analyze the changes in protein expression levels, normalizing to a loading control like β-actin.
Protocol 5: Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of a compound on the cell cycle distribution of cancer cells.
Materials:
-
Treated and untreated cancer cells
-
PBS
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest treated and untreated cells and wash with PBS.
-
Resuspend the cell pellet in PBS.
-
-
Fixation:
-
While gently vortexing, add cold 70% ethanol dropwise to the cell suspension.
-
Fix the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
-
Conclusion
This compound is an invaluable scaffold in modern cancer research and drug development. Its utility as a synthetic precursor for a wide range of potent and selective kinase inhibitors has been firmly established. The protocols and data presented in this document are intended to provide researchers with a solid foundation for the synthesis, evaluation, and mechanistic understanding of novel anticancer agents derived from this versatile chemical entity. Further exploration and modification of this privileged structure hold significant promise for the discovery of next-generation targeted cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. CN111533746A - Synthesis method of tofacitinib citrate - Google Patents [patents.google.com]
- 3. CN104987339A - Synthesis method of tofacitinib citrate - Google Patents [patents.google.com]
- 4. CN110386936B - Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. 3-[(3R,4R)-4-methyl-3-[methyl({7H-pyrrolo[2,3,d]pyrimidin-4-yl})amino]piperidin-1-yl]-3-oxopropanenitrile-N-oxide | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 7. US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine - Google Patents [patents.google.com]
Application Notes and Protocols: 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine in Tofacitinib Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tofacitinib is a Janus kinase (JAK) inhibitor approved for the treatment of autoimmune diseases such as rheumatoid arthritis and psoriatic arthritis.[1][2] A key building block in the efficient synthesis of Tofacitinib is the intermediate 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.[3][4] This document provides detailed application notes on the mechanism of action of Tofacitinib, focusing on the JAK-STAT signaling pathway, and comprehensive experimental protocols for the synthesis of Tofacitinib utilizing this compound.
Tofacitinib's Mechanism of Action: The JAK-STAT Pathway
Tofacitinib functions by inhibiting the Janus kinase family of enzymes, which are critical components of the JAK-STAT signaling pathway.[5] This pathway is essential for transmitting signals from extracellular cytokines and growth factors to the cell nucleus, thereby modulating gene transcription involved in immune and inflammatory responses.[6] Tofacitinib primarily inhibits JAK1 and JAK3, and to a lesser extent, JAK2.[6][7]
The canonical JAK-STAT signaling cascade is initiated when a cytokine binds to its receptor, leading to the activation of receptor-associated JAKs.[6] Activated JAKs then phosphorylate Signal Transducers and Activators of Transcription (STATs).[7] These phosphorylated STATs form dimers, translocate to the nucleus, and bind to specific DNA sequences to regulate the expression of pro-inflammatory genes.[6] By blocking JAKs, Tofacitinib prevents the phosphorylation and activation of STATs, thereby downregulating the inflammatory response.[6][7] This disruption of the JAK-STAT pathway is central to Tofacitinib's therapeutic effect in autoimmune disorders.[8][9]
References
- 1. research.unl.pt [research.unl.pt]
- 2. Synthesis of Tofacitinib [cjph.com.cn]
- 3. apicule.com [apicule.com]
- 4. Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]
- 8. ard.bmj.com [ard.bmj.com]
- 9. scispace.com [scispace.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the palladium-catalyzed cross-coupling reactions of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, a key scaffold in medicinal chemistry. The pyrrolo[2,3-d]pyrimidine core is a purine (B94841) isostere and is foundational in the development of various therapeutic agents, particularly kinase inhibitors.[1][2] This document outlines detailed protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, presenting quantitative data in structured tables and visualizing key processes with diagrams.
Introduction
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in drug discovery due to its structural similarity to endogenous purines, allowing its derivatives to interact with a wide range of biological targets.[1][2] Palladium-catalyzed cross-coupling reactions are a powerful tool for the functionalization of the this compound core, enabling the synthesis of diverse libraries of compounds for screening and optimization. These reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, allow for the formation of carbon-carbon and carbon-nitrogen bonds under relatively mild conditions.[2][3]
The regioselectivity of these reactions on the 2,4-dichloropyrrolo[2,3-d]pyrimidine scaffold is a critical aspect. Generally, the C4 position is more reactive towards nucleophilic substitution and cross-coupling reactions. However, specific reaction conditions can be employed to achieve selective coupling at the C2 position.[4]
Palladium-Catalyzed Cross-Coupling Reactions: An Overview
Palladium catalysts, in combination with specific ligands, facilitate the coupling of the chlorinated positions of the pyrrolo[2,3-d]pyrimidine ring with a variety of coupling partners. The general mechanism for these reactions involves a catalytic cycle of oxidative addition, transmetalation (for Suzuki and Stille) or amine coordination (for Buchwald-Hartwig), and reductive elimination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting the dichloropyrrolo[2,3-d]pyrimidine with a boronic acid or ester in the presence of a palladium catalyst and a base. This reaction is widely used to introduce aryl and heteroaryl substituents.
Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Coupling Partner (Boronic Acid) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane (B91453)/H₂O | 100 | 0.25 (MW) | 81 | [5] |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (0.5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 0.25 (MW) | 77 | [5] |
| 3 | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (0.5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 0.25 (MW) | 72 | [5] |
| 4 | 2-Pyridylboronate | Pd₂(dba)₃ (1.5) | Tri(tert-butyl)phosphine (3) | KF | 1,4-Dioxane | 110 | 12 | 70-80 | [6] |
| 5 | Arylboronic acid (1.2 equiv) | Not Specified | Not Specified | Not Specified | Dioxane | 60-70 | Not Specified | Not Specified (Selective C4) | |
| 6 | Arylboronic acid (2.4 equiv) | Not Specified | Not Specified | Not Specified | Dioxane | Reflux | Not Specified | Not Specified (C2 & C4) |
Note: Data for entries 1-3 were obtained for 2,4-dichloropyrimidine (B19661) and are presented as a representative protocol.
Experimental Protocol: Suzuki-Miyaura Coupling (C4-Selective)
This protocol is adapted from microwave-assisted procedures for 2,4-dichloropyrimidines and is expected to be applicable to this compound.[5]
Materials:
-
This compound
-
Arylboronic acid (1.0 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv.)
-
1,4-Dioxane
-
Water
-
Microwave reactor vials
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a microwave reactor vial, add this compound (1.0 equiv.), arylboronic acid (1.0 equiv.), and K₂CO₃ (3.0 equiv.).
-
Add Pd(PPh₃)₄ (0.5 mol%).
-
Add a 2:1 mixture of 1,4-dioxane and water.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 100 °C for 15 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate (B1210297) and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling amines with the chlorinated pyrrolo[2,3-d]pyrimidine. This reaction is essential for introducing a wide variety of amino substituents.
Quantitative Data for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Morpholine | Pd(dba)₂ (1.5) | XPhos (3.0) | NaOtBu | Toluene (B28343) | Reflux | 6 | 94 | |
| 2 | Benzophenone imine | Pd(OAc)₂ | XPhos | Cs₂CO₃ | Toluene | MW | Not Specified | High | [7] |
| 3 | Benzylamine | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | DMF | MW | Not Specified | High | [7] |
| 4 | Secondary amines | Pd on Charcoal | Biphenylphosphane-type | Various | Various | 80-110 | Not Specified | Good | [8] |
Note: Data for entries 1, 2, and 3 were obtained for aryl chlorides and bromides and are presented as a representative protocol.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a general procedure adapted from established methods for aryl halides.
Materials:
-
This compound
-
Amine (1.5 equiv.)
-
Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂] (1.5 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (3.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.0 equiv.)
-
Toluene (degassed)
-
Schlenk flask or sealed tube
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(dba)₂ (1.5 mol%), XPhos (3.0 mol%), and NaOtBu (2.0 equiv.).
-
Add degassed toluene and stir the mixture for 5 minutes at room temperature.
-
Add this compound (1.0 equiv.) and the amine (1.5 equiv.).
-
Heat the reaction mixture to reflux for 6 hours, or until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by flash column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between the chlorinated pyrrolo[2,3-d]pyrimidine and a terminal alkyne, providing access to alkynyl-substituted derivatives.
Quantitative Data for Sonogashira Coupling
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 60 (MW) | 0.42 | 90 | [9] |
| 2 | Phenylacetylene | Pd(PPh₃)₄ | CuI | Diethylamine | Diethylamine | RT | Not Specified | Good | [2] |
| 3 | Various alkynes | Water-soluble Pd complex | None | K₂CO₃ | Water/i-Propanol | 90 | Not Specified | Near Quantitative | [10] |
Note: Data for entry 1 was obtained for a substituted pyrimidinone and is presented as a representative protocol.
Experimental Protocol: Sonogashira Coupling
This protocol is a general procedure adapted from established methods.[2][9]
Materials:
-
This compound
-
Terminal alkyne (1.2 equiv.)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%)
-
Copper(I) iodide (CuI) (1-3 mol%)
-
Triethylamine (Et₃N) or another suitable amine base
-
Anhydrous dimethylformamide (DMF) or another suitable solvent
-
Schlenk flask or sealed tube
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (1-3 mol%).
-
Add anhydrous DMF and the terminal alkyne (1.2 equiv.).
-
Add the amine base (e.g., Et₃N).
-
Stir the reaction at room temperature or with gentle heating (e.g., 60 °C) until the reaction is complete (monitor by TLC or LC-MS). Microwave irradiation can also be employed to accelerate the reaction.
-
Upon completion, dilute the reaction mixture with an organic solvent and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by flash column chromatography.
Biological Application: Kinase Inhibition
Derivatives of 7H-pyrrolo[2,3-d]pyrimidine are potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer.[11][12] These inhibitors typically act by competing with ATP for binding to the kinase's active site.
For example, substituted 7H-pyrrolo[2,3-d]pyrimidines have been developed as inhibitors of p21-activated kinase 4 (PAK4) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are implicated in cancer progression and angiogenesis.[11][12]
References
- 1. 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and Biological Activity of N4-phenylsubstituted-6-(2,4-dichloro phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as Vascular Endothelial Growth Factor Receptor-2 Inhibitors and Antiangiogenic and Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a deazapurine analog, is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents. Its structural similarity to adenine (B156593) allows it to function as a versatile hinge-binding motif for a wide range of protein kinases. The readily available starting material, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, serves as a key building block for the synthesis of diverse compound libraries. The differential reactivity of the two chlorine atoms at the C2 and C4 positions allows for selective and sequential functionalization, making it an ideal template for structure-activity relationship (SAR) studies and the development of potent and selective inhibitors for various therapeutic targets.
This document provides detailed application notes and experimental protocols for the derivatization of this compound, focusing on its application in the discovery of kinase inhibitors.
Key Derivatization Strategies
The two primary strategies for the derivatization of this compound are Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrimidine (B1678525) ring facilitates the displacement of the chloro substituents by various nucleophiles. The C4 position is generally more reactive towards nucleophilic attack than the C2 position, allowing for regioselective substitution. This reaction is widely used to introduce amine, ether, and thioether functionalities.
-
Suzuki-Miyaura Cross-Coupling: This powerful C-C bond-forming reaction enables the introduction of a wide range of aryl and heteroaryl groups at the C4 and C2 positions. This strategy is instrumental in exploring the SAR of the solvent-exposed regions of kinase active sites.
Data Presentation: Biological Activities of Derivatized this compound
The following tables summarize the biological activities of various derivatives of the this compound scaffold against different kinase targets.
Table 1: Janus Kinase (JAK) Inhibitory Activity
| Compound ID | R4-Substituent | R2-Substituent | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | TYK2 IC₅₀ (nM) | Reference |
| Tofacitinib | -N(CH₃)(1-(cyanomethyl)piperidin-3-yl) | H | 1.2 | 20 | 112 | - | [1] |
| PF-04965842 | -N(CH₃)(cis-3-(propylsulfonamido)cyclobutyl) | H | 1.3 | 80 | 5.6 | 13 | [1][2] |
| 16c | -NH-phenyl-amide derivative | H | - | 6 | >582 (JAK3) | - | [3] |
| 11e | 4-(1H-pyrazol-4-yl) | N-acylpiperidine derivative | >90% inhibition | >90% inhibition | - | - | [4] |
Table 2: Focal Adhesion Kinase (FAK) Inhibitory Activity
| Compound ID | R4-Substituent | R2-Substituent | FAK IC₅₀ (nM) | Antiproliferative IC₅₀ (µM, A549 cells) | Reference |
| 25b | Amine derivative with dimethylphosphine (B1204785) oxide | H | 5.4 | 3.2 | [5] |
Table 3: p21-Activated Kinase 4 (PAK4) Inhibitory Activity
| Compound ID | R4-Substituent | R2-Substituent | PAK4 IC₅₀ (nM) | Antiproliferative IC₅₀ (nM, MV4-11 cells) | Reference |
| 5n | Substituted amine | H | 2.7 | 7.8 | [6] |
| 5o | Substituted amine | H | 20.2 | 38.3 | [6] |
Table 4: Bruton's Tyrosine Kinase (BTK) Inhibitory Activity
| Compound ID | R4-Substituent | R2-Substituent | BTK IC₅₀ (nM) | Antiproliferative IC₅₀ (µM, Ramos cells) | Reference |
| 28a | Substituted amine | H | 3.0 | 8.52 | [7] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a common method for the synthesis of the starting material.
Reaction Scheme:
7H-pyrrolo[2,3-d]pyrimidine-2,4-diol → this compound
Materials:
-
7H-pyrrolo[2,3-d]pyrimidine-2,4-diol
-
Phosphoryl chloride (POCl₃)
-
N,N-Diisopropylethylamine (DIPEA)
-
Toluene
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol (1.0 eq) in toluene, slowly add phosphoryl chloride (3.0 eq).
-
Heat the mixture to 70 °C.
-
Add N,N-diisopropylethylamine (2.0 eq) dropwise to the reaction mixture.
-
Maintain the reaction at 70 °C for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica (B1680970) gel chromatography to obtain this compound.
Protocol 2: Regioselective Nucleophilic Aromatic Substitution (SNAr) at C4
This protocol details the selective substitution of the C4-chloro with an amine nucleophile.
Reaction Scheme:
This compound + R-NH₂ → 4-amino-2-chloro-7H-pyrrolo[2,3-d]pyrimidine
Materials:
-
This compound
-
Desired amine (R-NH₂) (1.1 eq)
-
Potassium carbonate (K₂CO₃) or DIPEA (2.0 eq)
-
N,N-Dimethylformamide (DMF) or isopropanol
-
Water
-
Ethyl acetate
Procedure:
-
Dissolve this compound (1.0 eq) in DMF or isopropanol.
-
Add the amine (1.1 eq) and potassium carbonate or DIPEA (2.0 eq) to the solution.
-
Heat the reaction mixture to 80-100 °C and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.
-
If no precipitate forms, extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 3: Suzuki-Miyaura Cross-Coupling at C4
This protocol describes the palladium-catalyzed coupling of an arylboronic acid at the C4 position.
Reaction Scheme:
4-amino-2-chloro-7H-pyrrolo[2,3-d]pyrimidine + Ar-B(OH)₂ → 4-amino-2-aryl-7H-pyrrolo[2,3-d]pyrimidine
Materials:
-
4-amino-2-chloro-7H-pyrrolo[2,3-d]pyrimidine derivative (1.0 eq)
-
Arylboronic acid (Ar-B(OH)₂) (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq) or other suitable palladium catalyst
-
Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane and water (4:1 mixture)
-
Ethyl acetate
-
Brine
Procedure:
-
To a reaction vessel, add the 4-amino-2-chloro-7H-pyrrolo[2,3-d]pyrimidine derivative (1.0 eq), arylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Add the 1,4-dioxane/water solvent mixture.
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) to the mixture.
-
Heat the reaction to 90-110 °C under an inert atmosphere for 4-16 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction mixture and partition between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Signaling Pathway: JAK-STAT Signaling
The Janus kinase (JAK) family of tyrosine kinases plays a crucial role in cytokine signaling. Upon cytokine binding to its receptor, JAKs are activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are then phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression. Inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold, such as Tofacitinib, bind to the ATP-binding site of JAKs, preventing the phosphorylation cascade.
Caption: JAK-STAT signaling pathway and inhibition by 7H-pyrrolo[2,3-d]pyrimidine derivatives.
Experimental Workflow: Derivatization of this compound
The following workflow illustrates the general process for the synthesis and evaluation of novel kinase inhibitors starting from this compound.
Caption: General workflow for the synthesis and evaluation of kinase inhibitors.
References
- 1. Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, synthesis and evaluation of pyrrolo[2,3-d]pyrimidine-phenylamide hybrids as potent Janus kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and evaluation of novel 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as potent, selective and reversible Bruton's tyrosine kinase (BTK) inhibitors for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine and Its Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 7H-pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, is a privileged scaffold in medicinal chemistry. Its derivatives are integral to numerous biologically active compounds, including Janus kinase (JAK) inhibitors used in the treatment of autoimmune diseases.[1][2] 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine is a critical and versatile intermediate, providing reactive sites for further functionalization to generate diverse libraries of therapeutic candidates.[2][3] These application notes provide detailed experimental protocols for the synthesis of the core 2,4-dichloro intermediate and its subsequent derivatization into various analogs.
Part 1: Synthesis of the Core Intermediate: this compound
The most common route to this compound involves the chlorination of a dihydroxy precursor using a chlorinating agent like phosphorus oxychloride (POCl₃).[4][5] An alternative pathway begins with 6-aminouracil.[6]
Experimental Workflow: Chlorination Route
Caption: Figure 1: General workflow for the synthesis of the core intermediate.
Protocol 1.1: Synthesis from 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol
This protocol details the chlorination of the diol precursor using phosphorus oxychloride, with diisopropylethylamine (DIPEA) as a base.
Methodology:
-
To a reactor equipped with a mechanical stirrer, add 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol (1.0 eq) and toluene.
-
Slowly add phosphorus oxychloride (3.0 eq) to the suspension while stirring.
-
Heat the reaction mixture to 70°C.
-
Add diisopropylethylamine (2.0 eq) dropwise over a period of 2.5 hours to control the exothermic reaction.
-
After the addition is complete, increase the temperature to 106°C and continue stirring for 16 hours.
-
Upon reaction completion (monitored by TLC or LC-MS), cool the mixture to room temperature (25°C).
-
Slowly pour the cooled reaction mixture into a flask containing a stirred mixture of water and ethyl acetate. Stir overnight.
-
Separate the organic layer. Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
The solution can be treated with activated carbon (Darco KBB) to remove colored impurities, followed by filtration through diatomaceous earth.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.[4]
Comparative Data for Core Synthesis
| Starting Material | Chlorinating Agent | Base/Catalyst | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol | POCl₃ | DIPEA | 106 | 16 | 52 | [4] |
| 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol | Dichlorophenyl oxygen phosphorus | DIPEA | 180 | 4 | 77 | [5] |
| 6-Aminouracil | POCl₃ | DIPEA | 75-90 | - | High | [6] |
Part 2: Synthesis of this compound Analogs
The dichlorinated core is a versatile scaffold for generating analogs through substitutions at the N7, C4, and C2 positions. The chlorine at the C4 position is generally more susceptible to nucleophilic substitution than the one at C2.
Protocol 2.1: N7-Alkylation/Arylation
The pyrrole (B145914) nitrogen at the 7-position can be readily functionalized with various alkyl or aryl groups using an appropriate halide in the presence of a base.[7]
Caption: Figure 2: General scheme for N7-alkylation.
Methodology (N7-Methylation):
-
Suspend sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (B95107) (THF) in a flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0°C.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Slowly add the solution of the starting material to the NaH suspension at 0°C.
-
Stir the resulting mixture at 0°C for 30 minutes.
-
Add iodomethane (B122720) (1.1 eq) dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Upon completion, quench the reaction by carefully adding water.
-
Extract the product with ethyl acetate.
-
Combine the organic phases, wash with saturated brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica (B1680970) gel column chromatography (e.g., using an ethyl acetate/petroleum ether gradient) to afford the desired N-methylated analog.[8]
Quantitative Data for N7-Methylation
| Reagent | Equivalents | Role |
| This compound | 1.0 | Starting Material |
| Sodium Hydride (60%) | 1.1 | Base |
| Iodomethane | 1.1 | Alkylating Agent |
| Tetrahydrofuran (THF) | - | Solvent |
| Yield: 98%[8] |
Protocol 2.2: C4-Amination (Nucleophilic Aromatic Substitution)
The C4-chloro group is readily displaced by various nucleophiles, particularly amines, to generate 4-substituted analogs. This reaction is fundamental for creating key intermediates for kinase inhibitors.[9]
Caption: Figure 3: General scheme for C4-amination.
Methodology (General C4-Amination):
-
Dissolve this compound (1.0 eq) in a suitable solvent such as dioxane or ethanol.
-
Add the desired primary or secondary amine (1.0-1.2 eq).
-
Add a non-nucleophilic base, such as DIPEA or potassium carbonate (1.5-2.0 eq), to scavenge the HCl byproduct.
-
Heat the reaction mixture, typically between 80°C and reflux, until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms, it can be collected by filtration, washed with the solvent, and dried.
-
Alternatively, concentrate the reaction mixture under reduced pressure and partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product via column chromatography or recrystallization as needed.
Example Analogs via C4-Substitution
| Nucleophile | Product Class | Significance |
| Ethyl 2-(4-aminophenyl)acetate | 4-(Phenylamino) derivatives | Intermediates for RET kinase inhibitors[9] |
| Various Amines | 4-Amino-7H-pyrrolo[2,3-d]pyrimidines | Key structural motifs in biologically active compounds[7] |
| Benzylidenebenzohydrazides | Multi-targeted kinase inhibitors | Potential anticancer agents[10] |
Disclaimer
These protocols are intended for use by trained chemistry professionals in a properly equipped laboratory setting. All procedures should be performed with appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hood). The reagents used are hazardous and should be handled with care according to their respective Safety Data Sheets (SDS).
References
- 1. US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine - Google Patents [patents.google.com]
- 2. innospk.com [innospk.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 2,4-DICHLORO-7H-PYRROLO2,3-DPYRIMIDINE | 90213-66-4 [chemicalbook.com]
- 5. CN102977104A - Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine - Google Patents [patents.google.com]
- 6. Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 7. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 | Benchchem [benchchem.com]
- 8. 2,4-dichloro-7-Methyl-7H-pyrrolo[2,3-d]pyriMidine synthesis - chemicalbook [chemicalbook.com]
- 9. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine in Antiviral Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of bioactive molecules.[1] Its structural similarity to purine (B94841) has made it a privileged scaffold in the development of novel antiviral agents. This document provides detailed application notes and experimental protocols for the use of this compound in the discovery and development of antiviral drugs, with a focus on nucleoside and non-nucleoside inhibitors of viral replication.
Application Notes
The pyrrolo[2,3-d]pyrimidine core is a key pharmacophore in a variety of antiviral compounds, demonstrating activity against a range of viruses, including Herpes Simplex Virus (HSV), Human Cytomegalovirus (HCMV), and flaviviruses such as Zika and Dengue virus.[2] The primary strategy involves the synthesis of nucleoside analogs where the pyrrolo[2,3-d]pyrimidine base is attached to a sugar moiety. These analogs can mimic natural nucleosides and interfere with viral replication.
Mechanism of Action:
The primary antiviral mechanism for nucleoside analogs derived from this compound is the inhibition of viral DNA synthesis.[3] Once inside a host cell, these nucleoside analogs are phosphorylated by viral and/or cellular kinases to their active triphosphate form. This triphosphate metabolite can then act as a competitive inhibitor or an alternative substrate for the viral DNA polymerase. Incorporation of the analog into the growing viral DNA chain often leads to chain termination, thus halting viral replication.[4][5][6]
For some non-nucleoside derivatives, the mechanism of action may differ and can involve the inhibition of other viral processes, such as the function of immediate-early viral proteins.[7]
Key Antiviral Compounds:
Several notable antiviral agents are based on the pyrrolo[2,3-d]pyrimidine scaffold, including:
-
Tubercidin, Toyocamycin (B1682990), and Sangivamycin (B1680759): These naturally occurring nucleoside antibiotics have demonstrated significant antiviral activity. Their synthetic analogs are a major focus of drug development efforts.[1]
-
Ara-tubercidin, ara-toyocamycin, and ara-sangivamycin: These arabinosyl nucleoside analogs have shown potent and selective activity against HCMV.[3]
Quantitative Data Summary
The following tables summarize the in vitro antiviral activity and cytotoxicity of various pyrrolo[2,3-d]pyrimidine derivatives.
Table 1: Antiviral Activity of Pyrrolo[2,3-d]pyrimidine Nucleoside Analogs against Human Cytomegalovirus (HCMV) and Herpes Simplex Virus Type 1 (HSV-1)
| Compound | Virus | Assay | IC50 (µM) | Cytotoxicity (IC50, µM) in HFF cells | Selectivity Index (SI) |
| Ara-sangivamycin | HCMV | Plaque Reduction | < 1 | > 10 | > 10 |
| Deoxysangivamycin | HCMV | Plaque Reduction | 1 - 10 | > 100 | > 10 |
| Ara-tubercidin | HCMV | Plaque Reduction | 1 - 10 | > 100 | > 10 |
| Ara-toyocamycin | HCMV | Plaque Reduction | 1 - 10 | > 100 | > 10 |
| Thioamide derivative (11) | HCMV | Not Specified | Active | Slightly cytotoxic | - |
| Thioamide derivative (11) | HSV-1 | Not Specified | Inactive | - | - |
Data compiled from multiple sources. HFF = Human Foreskin Fibroblasts.
Table 2: Antiviral Activity of 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines against Zika Virus (ZIKV)
| Compound | EC50 (µM) (Reporter Assay) | CC50 (µM) (Vero cells) | EC50 (µM) (Titer-Reduction) |
| Compound 1 | 5.25 | 20.0 | 5.21 |
| Compound 8 | - | - | - |
| Compound 11 | - | - | - |
Data represents promising initial findings for this class of compounds against flaviviruses.[2]
Experimental Protocols
Protocol 1: Synthesis of a 7-substituted Pyrrolo[2,3-d]pyrimidine Nucleoside Analog
This protocol provides a representative, multi-step synthesis of a nucleoside analog starting from a substituted pyrrolo[2,3-d]pyrimidine base, which can be derived from this compound. This example is based on the synthesis of toyocamycin analogs.
Step 1: Glycosylation of the Pyrrolo[2,3-d]pyrimidine Base
-
Preparation of the silylated base: Suspend the substituted 4-amino-pyrrolo[2,3-d]pyrimidine in anhydrous acetonitrile. Add N,O-bis(trimethylsilyl)acetamide (BSA) and stir the mixture at room temperature under an inert atmosphere (e.g., argon) until the solid dissolves completely.
-
Glycosylation reaction: To the solution of the silylated base, add a solution of a protected sugar donor, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, in anhydrous acetonitrile.
-
Lewis acid catalysis: Cool the mixture to 0°C and add a Lewis acid catalyst, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), dropwise.
-
Reaction monitoring and work-up: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC). Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica (B1680970) gel column chromatography to isolate the desired protected nucleoside.[8]
Step 2: Deprotection of the Nucleoside
-
Removal of acyl protecting groups: Dissolve the purified protected nucleoside in a solution of methanolic ammonia.
-
Reaction and work-up: Stir the mixture at room temperature overnight. Remove the solvent under reduced pressure.
-
Purification: Purify the deprotected nucleoside by recrystallization or column chromatography to yield the final product.
Protocol 2: Plaque Reduction Assay for Antiviral Activity against HCMV
This protocol is a standard method for determining the 50% inhibitory concentration (IC50) of a compound against cytomegalovirus.
Materials:
-
Human Foreskin Fibroblasts (HFFs)
-
Eagle's Minimum Essential Medium (MEM) supplemented with fetal bovine serum (FBS)
-
HCMV stock (e.g., AD169 strain)
-
Test compound stock solution (in DMSO)
-
SeaPlaque Agarose
-
Crystal Violet staining solution (0.1% in 20% ethanol)
-
24-well cell culture plates
Procedure:
-
Cell Seeding: Seed HFFs into 24-well plates at a density that will result in a confluent monolayer the next day.
-
Compound Dilution: Prepare serial dilutions of the test compound in MEM.
-
Infection: Aspirate the culture medium from the HFF monolayers. Infect the cells with HCMV at a multiplicity of infection (MOI) that will produce 50-100 plaques per well.
-
Treatment: After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with MEM containing the various concentrations of the test compound and 0.5% SeaPlaque Agarose.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 7-14 days, or until plaques are visible in the virus control wells.
-
Staining and Plaque Counting: Fix the cells with 10% formalin and then stain with crystal violet. Count the number of plaques in each well.
-
IC50 Determination: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. The IC50 is the concentration of the compound that reduces the number of plaques by 50%.
Protocol 3: Viral DNA Synthesis Inhibition Assay
This assay determines if a compound's antiviral activity is due to the inhibition of viral DNA replication.
Materials:
-
Confluent HFF monolayers in 24-well plates
-
HCMV
-
Test compound
-
[³H]Thymidine
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Procedure:
-
Infection and Treatment: Infect HFF monolayers with HCMV at a high MOI (e.g., 5-10 PFU/cell). After a 1-hour adsorption period, add medium containing serial dilutions of the test compound.
-
Radiolabeling: At 48 hours post-infection, add [³H]thymidine to each well and incubate for an additional 24 hours.
-
DNA Precipitation: Wash the cells with PBS and then lyse them. Precipitate the DNA by adding cold 10% TCA.
-
Quantification: Wash the precipitate with ethanol, solubilize it, and measure the amount of incorporated radioactivity using a scintillation counter.
-
Analysis: Compare the amount of [³H]thymidine incorporation in treated, infected cells to that in untreated, infected cells and uninfected cells to determine the extent of inhibition of viral DNA synthesis.
Visualizations
Caption: Workflow for the development of antiviral agents from this compound.
Caption: Mechanism of action of pyrrolo[2,3-d]pyrimidine nucleoside analogs in inhibiting viral DNA replication.
References
- 1. Synthesis, cytotoxicity, and antiviral activity of some acyclic analogues of the pyrrolo[2,3-d]pyrimidine nucleoside antibiotics tubercidin, toyocamycin, and sangivamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of hepatitis B virus DNA polymerase by 3'-fluorothymidine triphosphate and other modified nucleoside triphosphate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,3-d]pyrimidine nucleosides as inhibitors of human cytomegalovirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A review: Mechanism of action of antiviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]
- 6. mdpi.com [mdpi.com]
- 7. Nonnucleoside Pyrrolopyrimidines with a Unique Mechanism of Action against Human Cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Studies on the glycosylation of pyrrolo[2,3-d] pyrimidines with 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose: the formation of regioisomers during toyocamycin and 7-deazainosine syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine for improved yields and purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Suboptimal reaction temperature. 4. Inefficient purification. 5. Formation of byproducts. | 1. Monitor reaction progress using TLC or HPLC. Consider extending reaction time if starting material is still present. 2. Ensure anhydrous conditions and use of high-purity reagents. 3. Optimize temperature. For chlorination with POCl₃, a temperature of around 106°C for an extended period (e.g., 16 hours) has been reported to be effective.[1] 4. Avoid column chromatography if possible, as it can be problematic. Consider alternative purification methods like crystallization or extraction. A patent suggests that their method allows for purification without column chromatography.[2] 5. Use of a milder chlorinating agent or adjusting the reaction conditions may minimize byproduct formation. |
| Reaction Stalls or is Sluggish | 1. Insufficient activation of the starting material. 2. Low reaction temperature. 3. Poor quality of reagents. | 1. Ensure the use of an appropriate base (e.g., N,N-diisopropylethylamine) to facilitate the reaction.[1][3] 2. Gradually increase the reaction temperature while monitoring for product formation and potential decomposition. 3. Use freshly opened or properly stored reagents, especially phosphorus oxychloride, which can degrade over time. |
| Product is Dark/Discolored (Pink to Garnet Solid) | 1. Formation of colored impurities or polymeric byproducts. 2. Residual impurities from starting materials. 3. Air or moisture contamination. | 1. Decolorize the crude product solution with activated carbon (e.g., Darco KBB) before final crystallization.[1] 2. Ensure the purity of the starting 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol or 6-aminouracil. 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidation.[2] |
| Difficulties in Product Isolation/Purification | 1. Product is an oil or does not crystallize easily. 2. Product is highly soluble in the extraction solvent. 3. Emulsion formation during aqueous workup. | 1. After concentrating the organic layer, try triturating the residue with a non-polar solvent to induce crystallization. 2. Use a different extraction solvent or perform multiple extractions with smaller volumes of the current solvent. Ethyl acetate (B1210297) is a commonly used solvent.[1] 3. Add brine to the aqueous layer to break the emulsion. Filtering the mixture through a pad of celite can also be effective.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The most common starting materials are 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol (also known as 7-deazaxanthine) or 6-aminouracil.[1][3] Both routes involve a subsequent chlorination step.
Q2: What chlorinating agents can be used, and which is preferred?
A2: Several chlorinating agents can be used, including phosphorus oxychloride (POCl₃), sulfuryl chloride (SO₂Cl₂), and oxalyl chloride.[2] Phosphorus oxychloride is widely used.[1][3] One patent suggests that dichlorophenyl oxygen phosphorus could be a superior choice, leading to higher yields.[2]
Q3: What is the role of the base in the chlorination reaction?
A3: An organic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine, is often used to neutralize the HCl generated during the reaction and to facilitate the chlorination process.[1][2][3]
Q4: What are the typical reaction conditions for the chlorination step?
A4: Reaction conditions can vary. A common procedure involves heating 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol with phosphorus oxychloride and a base like N,N-diisopropylethylamine. The temperature is often raised incrementally, for example, initially to 70°C during the addition of the base and then to around 106°C for an extended period (e.g., 16 hours) to drive the reaction to completion.[1] Another reported method uses a higher temperature of 130°C for 24 hours.[2]
Q5: How can the purity of the final product be assessed?
A5: The purity of this compound can be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Experimental Protocols
Protocol 1: Synthesis from 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol
This protocol is based on a literature procedure.[1]
Reagents and Materials:
-
7H-pyrrolo[2,3-d]pyrimidine-2,4-diol
-
Phosphorus oxychloride (POCl₃)
-
N,N-diisopropylethylamine (DIPEA)
-
Ethyl acetate
-
Water
-
Brine
-
Diatomaceous earth (Celite)
-
Activated carbon (Darco KBB)
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
To a reactor equipped with a stirrer, add 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol (10.0 g, 66.2 mmol) and toluene (30 ml).
-
Slowly add phosphorus oxychloride (18.5 ml, 198.5 mmol) while stirring.
-
Warm the reaction mixture to 70°C.
-
Add N,N-diisopropylethylamine (23.0 ml, 132.3 mmol) dropwise over 2.5 hours.
-
After the addition is complete, raise the reaction temperature to 106°C and continue stirring for 16 hours.
-
Cool the mixture to 25°C and slowly pour it into a flask containing water (230 ml) and ethyl acetate (120 ml).
-
Stir the mixture overnight at room temperature.
-
Filter the mixture through diatomaceous earth.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3 x 75 ml).
-
Combine the organic layers and wash with brine (100 ml).
-
Add activated carbon (1.24 g) to the combined organic layers, stir, and filter again through diatomaceous earth.
-
Dry the organic layer with anhydrous sodium sulfate (10.0 g).
-
Concentrate the solution under reduced pressure to obtain the product.
Expected Yield: Approximately 52%.[1]
Protocol 2: Synthesis from 6-Aminouracil (Two Steps)
This protocol is based on a patented procedure.[3]
Step 1: Synthesis of the Intermediate (7H-pyrrolo[2,3-d]pyrimidine-2,4-diol)
-
Prepare a chloroacetaldehyde (B151913) solution by mixing 40% chloroacetaldehyde solution with water.
-
In a reaction flask, add 6-aminouracil, sodium bicarbonate, and water.
-
Heat the mixture to 45-65°C while stirring.
-
Add the chloroacetaldehyde solution dropwise.
-
Continue stirring for 1 hour at 60-65°C after the addition is complete.
-
Cool to room temperature and adjust the pH to 2-3 with dilute hydrochloric acid.
-
Filter the precipitate, wash with water, and dry to obtain the intermediate.
Step 2: Chlorination to this compound
-
React the intermediate from Step 1 with phosphorus oxychloride in the presence of N,N-diisopropylethylamine as a catalyst.
-
Control the reaction temperature between 75-90°C.
-
After the reaction is complete, proceed with crystallization, dissolution, extraction, decolorization, and a final crystallization to obtain the product.
Data Summary
Table 1: Comparison of Reaction Conditions and Yields for Chlorination of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol
| Parameter | Method 1[1] | Method 2[2] | Method 3[2] |
| Starting Material | 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol | Intermediate (2) | Intermediate (2) |
| Chlorinating Agent | POCl₃ | Dichlorophenyl oxygen phosphorus | POCl₃ |
| Base | Diisopropylethylamine | Diisopropylethylamine | Diisopropylethylamine |
| Temperature | 106°C | 180°C | 130°C |
| Reaction Time | 16 hours | 4 hours | 24 hours |
| Reported Yield | 52% | 77% | 16% |
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
References
Technical Support Center: Purification of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine, a key intermediate in the synthesis of various pharmaceutical compounds.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and purity of this compound after initial synthesis?
A1: After synthesis and initial work-up, this compound is typically an off-white to yellow or even pinkish solid.[1] The purity at this stage can vary, but it is common to have colored impurities and potentially some colloidal matter.[1] Commercially available high-purity grades are typically ≥ 98% or higher, with some reaching 99.97% purity as determined by HPLC.[2][3][4][5]
Q2: What are the common impurities observed in the synthesis of this compound?
A2: Common impurities can include starting materials, mono-chlorinated byproducts, and colored polymeric substances. The formation of colloids and color impurities is a known issue in the synthesis process.[1]
Q3: Which purification techniques are most effective for this compound?
A3: The most common and effective purification techniques are recrystallization and column chromatography. Several synthesis procedures also describe a decolorization step using activated carbon.[2] Some methods aim to achieve high purity through optimized reaction and work-up conditions, avoiding the need for column chromatography on an industrial scale.
Q4: What solvents are suitable for dissolving this compound?
A4: this compound is soluble in Dimethyl sulfoxide (B87167) (DMSO), ethyl acetate (B1210297), and methanol (B129727). It is slightly soluble in water.[2]
Troubleshooting Guides
Recrystallization
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Recovery of Pure Product | - The chosen recrystallization solvent is too good a solvent, even at low temperatures.- Too much solvent was used.- Premature crystallization occurred during hot filtration. | - Select a solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures. A mixture of acetonitrile (B52724) and methanol is a good starting point for similar chlorinated pyrimidine (B1678525) derivatives.[6]- Use the minimum amount of hot solvent required to dissolve the crude product.- If performing a hot filtration, preheat the funnel and filter paper to prevent the product from crashing out.[6] |
| Product Oiling Out Instead of Crystallizing | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated with impurities. | - Choose a lower-boiling point solvent or a different solvent system.- Try a slower cooling rate to encourage crystal formation.- Consider a preliminary purification step (e.g., charcoal treatment) to remove some impurities before recrystallization. |
| Colored Impurities Remain in the Crystals | - The colored impurities have similar solubility to the product in the chosen solvent.- Impurities are trapped within the crystal lattice. | - Perform a decolorization step by adding activated carbon (e.g., Darco KBB) to the hot solution before filtration.[2]- A second recrystallization may be necessary.- Consider switching to a different purification method like column chromatography. |
| No Crystal Formation Upon Cooling | - The solution is too dilute.- The solution is not sufficiently supersaturated. | - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[6]- Concentrate the solution by carefully evaporating some of the solvent and allowing it to cool again.[6]- Place the solution in an ice bath or refrigerator to further decrease solubility. |
Column Chromatography
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor Separation of Product and Impurities | - The chosen eluent system has poor selectivity.- The column was not packed properly, leading to channeling. | - Optimize the eluent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the product.- Common solvent systems for similar compounds include gradients of ethyl acetate in hexane (B92381) or methanol in dichloromethane.[7]- Ensure the column is packed uniformly without air bubbles.[7] |
| Product is Tailing on the Column | - The compound is interacting too strongly with the stationary phase (e.g., silica (B1680970) gel).- The sample was overloaded on the column. | - Add a small amount of a polar modifier to the eluent, such as triethylamine (B128534) (~0.1-1%) for basic compounds, to reduce tailing.[7]- Reduce the amount of crude material loaded onto the column. A general guideline is 1-5% of the stationary phase mass.[7] |
| Product Elutes Too Quickly (High Rf) | - The eluent is too polar. | - Decrease the polarity of the eluent by increasing the proportion of the less polar solvent (e.g., increase the hexane to ethyl acetate ratio). |
| Product Elutes Too Slowly (Low Rf) | - The eluent is not polar enough. | - Increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., increase the ethyl acetate to hexane ratio). |
Quantitative Data
| Purification Method | Reported Yield | Reported Purity (by HPLC) | Reference |
| Synthesis with Work-up and Concentration | 52% | Not specified | [2] |
| Synthesis and Filtration | 16% | Not specified | |
| Synthesis and Filtration | 77% | Not specified | |
| Commercial Product | N/A | 99.97% | [2] |
| Commercial Product | N/A | 98.1% | [3] |
| Commercial Product | N/A | ≥ 98% | [4] |
| Commercial Product | N/A | ≥ 96% | [5] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a general guideline and may require optimization.
-
Solvent Selection: Based on the solubility of similar compounds, a mixed solvent system of acetonitrile and methanol is a good starting point.[6]
-
Dissolution: Place the crude this compound in an appropriately sized flask. Add a minimal amount of the chosen recrystallization solvent and heat the mixture to boiling with stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (approximately 1-2% w/w of the crude product) and swirl the flask. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration: If activated carbon or other insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. For maximum yield, subsequently cool the flask in an ice bath for at least 30 minutes.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum to a constant weight.
Protocol 2: Purification by Flash Column Chromatography
This protocol is a general guideline and requires optimization based on TLC analysis.
-
Stationary Phase: Silica gel (230-400 mesh) is a common choice.
-
Eluent Selection: Determine a suitable eluent system using TLC. A gradient of ethyl acetate in hexane is a common starting point for compounds of moderate polarity.
-
Column Packing: Pack a column of appropriate size with a slurry of silica gel in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After drying, carefully add the silica-adsorbed sample to the top of the column.
-
Elution: Begin elution with the least polar solvent mixture, gradually increasing the polarity. Collect fractions and monitor the elution of the product by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: General purification workflow for this compound.
Caption: Decision-making flowchart for troubleshooting purification.
References
- 1. Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. staging.utechproducts.com [staging.utechproducts.com]
- 5. chemimpex.com [chemimpex.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the chlorination of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol using a chlorinating agent such as phosphorus oxychloride (POCl₃) in the presence of an organic base like N,N-diisopropylethylamine (DIPEA).
Q2: What are the primary challenges in this synthesis?
A2: The main challenges include incomplete chlorination leading to mono-chloro impurities, hydrolysis of the product back to the diol or mono-hydroxy intermediates, and the formation of colored impurities and colloidal suspensions that complicate purification and reduce yields.
Q3: How can I monitor the progress of the reaction?
A3: Reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Comparing the spot or peak of the starting material (7H-pyrrolo[2,3-d]pyrimidine-2,4-diol) with the product is a standard method.
Q4: What are the typical appearances of the starting material and the final product?
A4: 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol is typically a solid. The final product, this compound, is generally an off-white to yellow solid.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, providing potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | - Incomplete reaction. - Side reactions consuming starting material or product. - Product loss during workup and purification. | - Increase reaction time or temperature (monitor for degradation). - Ensure anhydrous conditions to prevent hydrolysis. - Use a sufficient excess of the chlorinating agent. - Optimize the purification method to minimize loss. |
| Presence of Mono-Chloro Impurities | Insufficient amount or reactivity of the chlorinating agent. | - Increase the molar ratio of the chlorinating agent (e.g., POCl₃) to the starting material. - Consider using a more reactive chlorinating agent or adding a catalyst. |
| Product Hydrolysis (re-formation of hydroxyl groups) | Presence of water in the reaction mixture or during workup. | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Quench the reaction carefully with cold, non-aqueous solvent before introducing water. |
| Formation of Dark Color or Tarry Substance | - Reaction temperature is too high, leading to degradation. - Presence of impurities in the starting material. | - Optimize the reaction temperature; a lower temperature for a longer duration may be beneficial. - Ensure the purity of the starting 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol. - Decolorize the crude product with activated carbon. |
| Difficult Filtration due to Colloidal Precipitate | Formation of fine, poorly crystalline side products or impurities. | - Try filtering the reaction mixture through a pad of celite or diatomaceous earth. - Consider an alternative workup procedure, such as extraction, to separate the product from the fine solids. |
Experimental Protocols
A general experimental protocol for the synthesis of this compound is provided below. Note that specific conditions may need to be optimized for your particular setup and scale.
Chlorination of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol
-
Reaction Setup: To a dried reaction flask under an inert atmosphere (e.g., nitrogen), add 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol and a suitable solvent (e.g., toluene).
-
Addition of Reagents: Cool the suspension and slowly add phosphorus oxychloride (POCl₃).
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA) dropwise to the reaction mixture, maintaining a controlled temperature.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-110°C) and stir for several hours until the reaction is complete as monitored by TLC or HPLC.
-
Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding it to a mixture of ice and a suitable organic solvent (e.g., ethyl acetate).
-
Extraction: Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Visualizations
Reaction Pathway and Side Reactions
Caption: Main reaction and potential side reactions.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting.
Overcoming solubility issues of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine in reactions
Welcome to the technical support center for 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its use in chemical reactions, with a specific focus on overcoming solubility issues.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a crystalline solid with limited solubility in many common organic solvents at room temperature. Its solubility profile is summarized in the table below. Please note that quantitative solubility data is not widely available in published literature; therefore, this table provides qualitative descriptions.
Data Presentation: Solubility Profile
| Solvent | Qualitative Solubility | Remarks |
| Dimethyl Sulfoxide (DMSO) | Soluble[1][2][3] | A good solvent for preparing stock solutions. |
| Ethyl Acetate (EtOAc) | Soluble[1][2][3] | Often used in extraction and purification processes. |
| Methanol (MeOH) | Soluble[1][2][3] | Can be used as a reaction solvent, often with heating. |
| Acetone | Slightly Soluble[3] | May require heating to achieve dissolution. |
| Tetrahydrofuran (THF) | Sparingly to Slightly Soluble | Often used in synthesis, may require heating or co-solvents. |
| Toluene (B28343) | Sparingly Soluble | Used in some synthetic procedures at elevated temperatures. |
| Water | Slightly Soluble[1][2][3] | Generally considered insoluble for most reaction concentrations. |
Q2: I am observing incomplete dissolution of this compound in my reaction. What are the initial troubleshooting steps?
A2: Incomplete dissolution is a common issue. Here are the initial steps to address this problem:
-
Increase Temperature: Gently heating the reaction mixture can significantly improve solubility. The stability of your other reagents should be considered.
-
Sonication: Using an ultrasonic bath can help break down solid aggregates and enhance dissolution.
-
Co-solvent System: Introducing a small amount of a good solvent (e.g., DMSO or DMF) to your primary reaction solvent can enhance the overall solvating power of the medium.
-
Particle Size Reduction: Grinding the solid material to a finer powder increases the surface area, which can lead to faster dissolution.
Q3: Can I use a co-solvent to improve the solubility of this compound in a reaction? Which co-solvents are recommended?
A3: Yes, using a co-solvent is a highly effective strategy. The choice of co-solvent depends on the primary solvent and the reaction conditions.
-
For reactions in less polar solvents like toluene or THF, adding a small percentage of a polar aprotic solvent such as DMSO or N,N-Dimethylformamide (DMF) can be beneficial.
-
Start with a small amount (e.g., 1-5% v/v) of the co-solvent and gradually increase it while monitoring the reaction progress and side-product formation.
Troubleshooting Guides
Issue 1: Poor Solubility in Nucleophilic Substitution Reactions
Symptoms:
-
The reaction mixture remains a suspension even after prolonged stirring.
-
Low reaction conversion or yield.
-
Inconsistent reaction outcomes.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor solubility.
Detailed Steps:
-
Temperature Adjustment: If the reaction is being conducted at room temperature, gradually increase the temperature. For many reactions involving this substrate, temperatures between 50 °C and 80 °C are effective. Always monitor for potential degradation of starting materials or products at higher temperatures.
-
Solvent and Co-solvent Selection: If heating is not desirable or ineffective, consider your solvent system. While THF and dioxane are common, they may not be sufficient on their own. The addition of a small amount of DMSO or DMF can dramatically improve solubility.
-
Mechanical Agitation: Sonication can be particularly useful for stubborn suspensions, as it provides the energy to break up the crystal lattice and facilitate solvation.
Issue 2: Precipitation of Material During Reaction
Symptoms:
-
A clear reaction mixture becomes cloudy or forms a precipitate as the reaction progresses.
-
Stirring becomes difficult due to the formation of a thick slurry.
Logical Relationship Diagram:
Caption: Causes and solutions for in-reaction precipitation.
Explanation and Solutions:
-
Product Insolubility: The product of the reaction may be less soluble than the starting material in the chosen solvent. In this case, you can try to add a co-solvent in which the product is more soluble towards the end of the reaction or simply increase the total volume of the solvent.
-
Intermediate Salt Formation: In reactions involving bases, an intermediate salt of the pyrrolopyrimidine may precipitate. If this salt is unreactive, it can stall the reaction. Using a more non-polar solvent or a phase-transfer catalyst can sometimes mitigate this issue.
-
Change in Solvent Polarity: The addition of a reagent in a different solvent can alter the overall polarity of the reaction mixture, causing precipitation. Ensure that all reagents are added in a compatible solvent or add them slowly to avoid sudden changes in polarity.
Experimental Protocols
Protocol 1: General Procedure for a Nucleophilic Aromatic Substitution (SNAr) Reaction
This protocol provides a general method for reacting this compound with a nucleophile, taking into account potential solubility issues.
Experimental Workflow Diagram:
Caption: Workflow for a typical SNAr reaction.
Methodology:
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Add the chosen solvent (e.g., THF, dioxane, or DMF), aiming for a concentration of 0.1-0.5 M.
-
If the starting material is not fully dissolved, gently warm the mixture to 40-50 °C or place it in an ultrasonic bath until a clear solution is obtained.
-
Add the nucleophile (1.0-1.2 eq) and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) (1.5-2.0 eq).
-
Heat the reaction mixture to the desired temperature (typically 60-100 °C) and monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
References
Common impurities in 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine and their removal
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine. The following information addresses common impurities and their removal to achieve high-purity material suitable for downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities encountered during the synthesis of this compound?
A1: The most prevalent impurities typically arise from the chlorination of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol using phosphorus oxychloride (POCl₃). These can include:
-
Incompletely reacted starting material: Residual 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol.
-
Mono-chloro intermediate: 2-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-ol or 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-ol.
-
Hydrolysis products: The dichloro product can hydrolyze back to the mono-chloro intermediate or the diol starting material if exposed to moisture during workup or storage.
-
Colored impurities and polymeric byproducts: Sometimes referred to as "jelly-like" substances, these are ill-defined side products that can form under certain reaction conditions.[1]
-
Residual reagents and their salts: Leftover chlorinating agents (e.g., POCl₃), bases (e.g., diisopropylethylamine), and their corresponding salts.
Q2: My final product has a persistent yellow or off-white color. What is the cause and how can I remove it?
A2: A persistent color is typically due to colored impurities or polymeric byproducts formed during the reaction.[1] The most effective method for removing these is treatment with activated charcoal. The crude product is dissolved in a suitable solvent, and a small amount of activated charcoal is added to the solution. After a short period of stirring, the charcoal is filtered off, removing the colored impurities adsorbed to its surface.
Q3: After aqueous workup, my product purity is still low. What is the next best step for purification?
A3: If aqueous workup is insufficient, recrystallization is the recommended next step. This technique is highly effective at removing both soluble and insoluble impurities. The choice of solvent is critical; an ideal solvent will dissolve the this compound well at elevated temperatures but poorly at room temperature or below.
Q4: Can I use column chromatography to purify this compound?
A4: While column chromatography can be used, it is often considered less practical for large-scale purification of this compound and is ideally avoided in industrial processes.[2] Recrystallization and treatment with activated charcoal are generally more efficient and scalable methods for achieving high purity.[2]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Purity After Initial Isolation | Incomplete reaction or significant side product formation. | Ensure reaction completion using an appropriate analytical technique (e.g., HPLC, TLC). Optimize reaction conditions (temperature, reaction time) to minimize byproduct formation. |
| Inefficient removal of water-soluble byproducts. | Perform a thorough aqueous workup. Ensure proper phase separation and consider additional washes of the organic layer with water or brine. | |
| Product is Colored (Yellow to Brown) | Presence of colored or polymeric impurities. | Treat a solution of the crude product with activated charcoal. See the detailed protocol below. |
| Oily or "Jelly-Like" Product | Formation of polymeric byproducts or incomplete removal of solvents. | Triturate the crude product with a non-polar solvent to induce solidification. If this fails, proceed with a purification method like recrystallization. Ensure the product is thoroughly dried under vacuum. |
| Poor Recovery After Recrystallization | The chosen recrystallization solvent is too good at dissolving the product at low temperatures. | Select a different solvent or a solvent system where the product has lower solubility when cold. Minimize the amount of hot solvent used to dissolve the product. |
| Premature crystallization during hot filtration. | Pre-heat the filtration apparatus (funnel, filter paper, and receiving flask) with hot solvent before filtering the product solution. | |
| Product Purity Decreases Over Time | Hydrolysis of the dichloro groups due to exposure to atmospheric moisture. | Store the purified product in a tightly sealed container in a desiccator or under an inert atmosphere. |
Data Presentation: Target Purity Levels
While the exact impurity profile can vary between synthetic batches, the following table provides target purity levels at different stages of the purification process, as determined by HPLC analysis.
| Purification Stage | Target Purity (by HPLC Area %) | Key Impurities to be Removed |
| Crude Product (Post-Workup) | ≥ 90% | Water-soluble salts, residual base, some starting material. |
| After Activated Charcoal Treatment | ≥ 96% | Colored impurities, polymeric byproducts. |
| After Recrystallization | ≥ 99.5% | Remaining starting material, mono-chloro intermediate, other minor impurities. |
Note: A final purity of >99.9% has been reported for commercially available this compound.[3]
Experimental Protocols
Protocol 1: Decolorization with Activated Charcoal
This procedure is for the removal of colored impurities from crude this compound.
-
Dissolution: In a suitable flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethyl acetate, acetonitrile).
-
Charcoal Addition: Add activated charcoal (approximately 1-2% w/w relative to the crude product) to the solution.
-
Stirring: Stir the mixture at an elevated temperature for 15-30 minutes.
-
Hot Filtration: Pre-heat a filtration setup (e.g., a Buchner funnel with filter paper or a celite pad). Filter the hot solution quickly to remove the activated charcoal.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to recover the decolorized product.
Protocol 2: Recrystallization
This procedure is for the final purification of this compound.
-
Solvent Selection: Choose a suitable solvent or solvent system. A mixture of acetonitrile (B52724) and methanol (B129727) has been shown to be effective for similar compounds.[4]
-
Dissolution: Place the crude or decolorized product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature to form well-defined crystals. For maximum yield, further cool the flask in an ice bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical relationships for troubleshooting common purification issues.
References
- 1. Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN102977104A - Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine - Google Patents [patents.google.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine, a key intermediate in the synthesis of pharmaceuticals like Tofacitinib.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: Common starting materials include 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol or 6-aminouracil (B15529).[1] The route starting from 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol involves a direct chlorination step. The 6-aminouracil route requires an initial reaction with chloroacetaldehyde (B151913) to form an intermediate, which is then chlorinated.[1]
Q2: What are the typical chlorinating agents used for this synthesis?
A2: The most commonly used chlorinating agent is phosphorus oxychloride (POCl₃).[1] Other reagents that can be used include sulfur oxychloride, oxalyl chloride, and dichlorophenyl oxygen phosphorus.[3] A mixture of POCl₃ and PCl₅ can also be employed.[4]
Q3: Why is an organic base often added during the chlorination reaction?
A3: An organic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine, is often used to catalyze the reaction and neutralize the HCl generated during the chlorination process.[1][3] This can help to improve the reaction rate and yield.
Q4: What are the major challenges encountered during the scale-up of this synthesis?
A4: Scaling up the synthesis of this compound can present several challenges, including:
-
Low Reaction Yield: Traditional methods have been reported to have low yields.[3]
-
Harsh Reaction Conditions: The reaction often requires high temperatures and prolonged reaction times.[3]
-
Purification Difficulties: The product can be difficult to purify, and methods that avoid column chromatography are desirable for industrial-scale production.[3]
-
Exothermic Nature of the Reaction: The addition of reagents can be exothermic and requires careful control, especially on a large scale.
-
Handling and Quenching of Excess POCl₃: Phosphorus oxychloride is a hazardous reagent, and quenching large quantities can be a safety concern due to potential exothermic events.[4][5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete reaction. | - Increase reaction time and/or temperature. Monitor reaction progress by TLC or HPLC.[6] - Ensure the purity of starting materials and reagents. - Use a suitable catalyst, such as DIPEA, to drive the reaction to completion.[1] |
| Degradation of product during workup. | - Carefully control the temperature during quenching of the reaction mixture. Pouring the reaction mixture into ice-water is a common practice.[6] - Use a mild base like sodium bicarbonate for neutralization to avoid hydrolysis of the product.[6] | |
| Starting Material Remains After Reaction | Insufficient amount of chlorinating agent or catalyst. | - Use a molar excess of the chlorinating agent (e.g., 3-5 equivalents of POCl₃). - Ensure an adequate amount of the organic base is used (e.g., 2 equivalents of DIPEA). |
| Reaction temperature is too low. | - Increase the reaction temperature. Temperatures can range from 70°C to 180°C depending on the specific protocol.[3] | |
| Formation of Dark-Colored Impurities or Colloids | High reaction temperatures or prolonged reaction times leading to side reactions. | - Optimize the reaction temperature and time to minimize impurity formation.[1] - Consider using a co-solvent like toluene (B28343) to improve solubility and reaction homogeneity. |
| Impure starting materials. | - Recrystallize or purify the starting material before use. | |
| Difficulty in Product Isolation and Purification | Product is not precipitating out of solution. | - After quenching, ensure the pH is adjusted appropriately to facilitate precipitation. - If the product remains in the aqueous layer, perform multiple extractions with a suitable organic solvent like ethyl acetate. |
| Oily product is obtained instead of a solid. | - Try triturating the oily product with a non-polar solvent like diethyl ether or petroleum ether to induce solidification.[3] | |
| Product purity is low after initial isolation. | - Wash the crude product with water and/or a suitable organic solvent to remove impurities. - Decolorize the solution of the product using activated carbon (e.g., Darco KBB) before final crystallization. |
Experimental Protocols & Data
Synthesis of this compound from 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol
General Procedure:
-
To a reactor equipped with a stirrer, add 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol and a solvent such as toluene.
-
Slowly add phosphorus oxychloride (POCl₃) under stirring.
-
Heat the reaction mixture to a specified temperature (e.g., 70°C).
-
Add N,N-diisopropylethylamine (DIPEA) dropwise over a period of time to control the exothermic reaction.
-
After the addition is complete, raise the temperature (e.g., to 106°C) and continue stirring for several hours (e.g., 16 hours).
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a flask containing water and an extraction solvent like ethyl acetate.
-
Stir the mixture, then separate the organic and aqueous layers.
-
Extract the aqueous layer multiple times with the organic solvent.
-
Combine the organic layers and wash with brine.
-
The organic layer can be treated with activated carbon for decolorization.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.
Reaction Parameters and Yields:
| Starting Material | Chlorinating Agent (equiv.) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol | POCl₃ (3) | DIPEA (2) | Toluene | 70 -> 106 | 16 | 52 | |
| Intermediate (from 6-aminouracil) | Dichlorophenyl oxygen phosphorus (2.2) | DIPEA (2.2) | - | 180 | 4 | 77 | [3] |
| Intermediate (from 6-aminouracil) | POCl₃ (5) | DIPEA (2) | - | 130 | 24 | 16 | [3] |
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis.
Logical Relationship of Troubleshooting Steps
Caption: Troubleshooting logic for low product yield.
References
- 1. Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 2. nbinno.com [nbinno.com]
- 3. CN102977104A - Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine Reactions
Welcome to the technical support center for reactions involving 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the functionalization of this key heterocyclic intermediate.
General FAQs
Q1: What are the primary reactive sites on this compound?
The primary reactive sites are the two chlorine atoms at the C2 and C4 positions of the pyrimidine (B1678525) ring. The C4 position is generally more electrophilic and susceptible to nucleophilic attack or oxidative addition by a palladium catalyst. This is due to the electronic-withdrawing nature of the adjacent nitrogen atom in the pyrimidine ring. The pyrrole (B145914) N-H at the 7-position can also be reactive, particularly in the presence of strong bases, which can lead to side reactions or influence the electronic properties of the ring system.
Q2: How can I control regioselectivity between the C2 and C4 positions?
Controlling regioselectivity is a key challenge. Generally, nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions favor the C4 position.[1][2] However, this can be influenced by several factors:
-
For SNAr: While typically C4 selective, reactions with certain nucleophiles or the presence of specific substituents on the pyrimidine ring can lead to C2 substitution or a mixture of products.[1]
-
For Suzuki-Miyaura Coupling: The C4 position is the more reactive site for oxidative addition of palladium.[3][4] Achieving C2 selectivity often requires specific ligands that can overcome the intrinsic reactivity preference. Sterically hindered N-heterocyclic carbene (NHC) ligands have shown promise in promoting C2 coupling on related dichloropyridines.[5]
-
Protecting Groups: Protecting the pyrrole nitrogen (N7) can sometimes alter the electronic properties of the pyrimidine ring, but it may also decrease the regioselectivity of Suzuki couplings.[6]
Q3: Should I protect the pyrrole N-H group before running a reaction?
The necessity of protecting the N-H group is reaction-dependent.
-
Pros of Protection: N-protection can prevent deprotonation by strong bases, which can lead to solubility issues or unwanted side reactions. It can also improve the solubility of the starting material in organic solvents.
-
Cons of Protection: Protection adds extra steps to the synthesis (protection and deprotection). In some cases, as with Suzuki coupling, N-protection can decrease the regioselectivity of the reaction.[6] For many reactions, proceeding with the N-H free substrate is feasible and preferable.
Troubleshooting Guide: Suzuki-Miyaura Coupling
This section addresses common issues encountered during the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with boronic acids.
Q1: My Suzuki-Miyaura reaction is showing low or no conversion. What are the likely causes and how can I fix it?
Low or no conversion in a Suzuki-Miyaura coupling can stem from several factors related to the catalyst, reagents, or reaction conditions.
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting workflow for low-yield Suzuki coupling.
Detailed Checklist:
-
Reagent Quality: Boronic acids can dehydrate to form unreactive boroxines upon storage. Use fresh, high-purity boronic acid. The base is crucial for activating the boronic acid; ensure it is anhydrous and of good quality.
-
Reaction Conditions:
-
Temperature: Higher temperatures often improve yields, especially for less reactive aryl chlorides. Microwave irradiation can significantly shorten reaction times and improve yields.[3]
-
Solvent and Base: The choice of solvent and base is critical and interdependent. A screening of different combinations is often necessary. See the table below for some starting points.
-
Table 1: Effect of Catalyst, Solvent, and Base on Suzuki Coupling of 2,4-Dichloropyrimidine
| Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Yield of 2-chloro-4-phenylpyrimidine (B78434) (%) | Reference |
| Pd(PPh₃)₄ (5) | K₂CO₃ (3) | 1,4-Dioxane (B91453) | 100 | 71 | [3] |
| Pd(PPh₃)₄ (5) | K₂CO₃ (3) | Isopropanol | 80 | 64 | [3] |
| Pd(PPh₃)₄ (5) | K₂CO₃ (3) | THF | 60 | 45 | [3] |
| Pd(OAc)₂/PPh₃ (5) | K₂CO₃ (3) | 1,4-Dioxane | 100 | 45 | [3] |
| PdCl₂(dppf) (5) | K₂CO₃ (3) | 1,4-Dioxane | 100 | 41 | [3] |
Q2: I am observing significant amounts of side products, such as homocoupling of the boronic acid or debromination of the starting material. How can I minimize these?
-
Homocoupling: This is often caused by the presence of oxygen. Ensure thorough degassing of the solvent and maintain a strict inert atmosphere.
-
Debromination/Protodeboronation: This can occur if there is residual water in the reaction mixture or if the boronic acid is unstable. Using anhydrous solvents and fresh boronic acid can help. For unstable boronic acids, using the corresponding boronate ester (e.g., pinacol (B44631) ester) can be a good alternative.
Troubleshooting Guide: Buchwald-Hartwig Amination
This section provides guidance for troubleshooting the palladium-catalyzed amination of this compound.
Q1: My Buchwald-Hartwig amination is giving a low yield. What should I check?
Low yields in Buchwald-Hartwig aminations are common when conditions are not optimal for the specific substrate and amine.
Troubleshooting Workflow for Low-Yield Amination
Caption: Troubleshooting workflow for low-yield Buchwald-Hartwig amination.
Key Considerations:
-
Ligand Selection: The choice of ligand is crucial. For challenging substrates like chloroheteroarenes, bulky and electron-rich biarylphosphine ligands are often required to facilitate the oxidative addition step.[7][8]
-
Base Strength and Solubility: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOt-Bu) is common, but other bases like potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be effective, especially if the substrate is base-sensitive. The solubility of the base in the reaction solvent is also important.
-
Amine Nucleophile: Primary amines can sometimes lead to side reactions like hydrodehalogenation. For the introduction of a primary amino group, using an ammonia equivalent like benzophenone (B1666685) imine followed by hydrolysis can be a successful strategy.[7]
Table 2: Common Conditions for Buchwald-Hartwig Amination of Aryl Chlorides
| Palladium Pre-catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | General Applicability |
| Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOt-Bu (1.2-1.5) | Toluene (B28343) or Dioxane | 80-110 | Broad scope for various amines |
| Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | t-BuOH | 100 | Good for less reactive amines |
| XPhos Pd G3 (1-2) | (integrated) | Cs₂CO₃ (1.5) | Dioxane | 100 | Air-stable pre-catalyst, good for reproducibility |
Data compiled from general knowledge of Buchwald-Hartwig aminations of heteroaryl chlorides.[7][8]
Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr)
This section focuses on troubleshooting issues with the direct reaction of nucleophiles with this compound.
Q1: My SNAr reaction with an amine is slow or incomplete. How can I improve the reaction rate and yield?
SNAr reactions on this scaffold are generally favored at the C4 position. However, the reaction rate can be influenced by the nucleophilicity of the amine and the reaction conditions.
Key Optimization Parameters:
-
Solvent: Polar aprotic solvents like DMF, DMAc, or DMSO can accelerate SNAr reactions. In some cases, using water as a solvent with a small amount of acid catalyst can promote the amination of related chloropyrrolopyrimidines with anilines.[9]
-
Temperature: Heating the reaction mixture is often necessary to achieve a reasonable reaction rate. Microwave irradiation can also be effective.
-
Base: An excess of the amine nucleophile can act as the base to neutralize the HCl generated. Alternatively, a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate can be added.
-
Acid Catalysis: For less nucleophilic amines like anilines, a small amount of acid (e.g., HCl) can protonate the pyrimidine ring, making it more electrophilic and accelerating the reaction.[9] However, an excess of acid will protonate the aniline, rendering it non-nucleophilic.
Table 3: Conditions for SNAr of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine with Anilines
| Aniline (equiv.) | Additive (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline (1.2) | HCl (0.1) | Water | 80 | 6 | >95 (conversion) | [9] |
| Aniline (1.2) | HCl (1.0) | Water | 80 | 6 | >95 (conversion) | [9] |
| Aniline (1.2) | none | 2-Propanol | 80 | 24 | ~20 (conversion) | [9] |
Note: Data is for the related 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Q2: I am getting a mixture of C2 and C4 substituted products. How can I improve the regioselectivity?
As mentioned, C4 substitution is generally favored. If you are observing a significant amount of the C2 isomer, consider the following:
-
Steric Hindrance: A very bulky nucleophile might favor reaction at the less sterically hindered C2 position, although this is less common.
-
Reaction Temperature: Lowering the reaction temperature may improve selectivity for the thermodynamically favored C4 product.
-
Protecting Group: While it can decrease selectivity in Suzuki couplings, an N7-protecting group might alter the electronic distribution and could potentially influence the regioselectivity of SNAr. This would need to be evaluated on a case-by-case basis.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling at C4
-
To a microwave vial, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and anhydrous potassium carbonate (3.0 mmol).
-
Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).
-
Seal the vial and evacuate and backfill with argon three times.
-
Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL).
-
Heat the reaction mixture in a microwave reactor at 100-120°C for 15-30 minutes, or alternatively, heat at 100°C in an oil bath overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination at C4
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), the desired amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).
-
Add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).
-
Seal the tube, and evacuate and backfill with argon three times.
-
Add anhydrous, degassed toluene or 1,4-dioxane (5 mL).
-
Heat the reaction mixture to 100-110°C with vigorous stirring for 4-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench carefully with saturated aqueous ammonium (B1175870) chloride, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: General Procedure for SNAr with an Amine at C4
-
In a sealed tube, dissolve this compound (1.0 mmol) in a suitable solvent (e.g., n-butanol, DMF, or water, 5 mL).
-
Add the desired amine (1.5-2.0 mmol). If the amine is a salt, add a base like DIPEA (2.0 mmol).
-
For reactions with anilines in water, a catalytic amount of HCl (0.1 mmol) can be added.
-
Seal the tube and heat the reaction mixture to 80-120°C for 12-48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. If the product precipitates, it can be isolated by filtration. Otherwise, perform a standard aqueous workup and extraction with an organic solvent.
-
Purify the crude product by flash column chromatography or recrystallization.
References
- 1. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. organic chemistry - Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-5-carbaldehyde | 1638767-57-3 | Benchchem [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. research.rug.nl [research.rug.nl]
- 9. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purity Assessment of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine
This guide provides researchers, scientists, and drug development professionals with comprehensive information on analytical methods for assessing the purity of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine. It includes frequently asked questions, troubleshooting guides for common experimental issues, and detailed analytical protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for determining the purity of this compound?
A1: The most common and effective methods for purity assessment are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC is typically used for quantitative purity analysis (area %), while GC-MS can separate and identify volatile impurities. ¹H NMR is excellent for structural confirmation and detecting impurities with different proton environments.
Q2: What is the expected appearance and typical purity of this compound from commercial suppliers?
A2: this compound is typically an off-white to light yellow solid.[1][2] Commercially available batches usually have a purity of 98% or higher, with some suppliers offering grades with purity up to 99.97% as determined by HPLC.[3][4]
Q3: What are the recommended storage conditions to maintain the compound's integrity?
A3: To prevent degradation and maintain purity, the compound should be stored at 2-8°C, sealed in a dry environment, and protected from light.[1][3][4]
Q4: What potential impurities should I be aware of during analysis?
A4: Impurities can originate from the synthesis process or degradation. Potential synthesis-related impurities include unreacted starting materials, such as 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol, and by-products from chlorination reactions using reagents like phosphoryl chloride.[2] Other related substances, such as mono-chlorinated versions, could also be present.
Analytical Data Summary
Quantitative data and key properties are summarized in the tables below for easy reference.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | References |
| CAS Number | 90213-66-4 | [2][5] |
| Molecular Formula | C₆H₃Cl₂N₃ | [1][2] |
| Molecular Weight | 188.02 g/mol | [1][2] |
| Appearance | Off-white to yellow solid | [1][4] |
| Melting Point | 247-250 °C | [2][5] |
| Solubility | Slightly soluble in Acetone, DMSO, Methanol.[2] | [2] |
Table 2: Comparison of Key Analytical Methods
| Method | Principle | Advantages | Common Issues |
| HPLC-UV | Separation by polarity, quantification by UV absorbance. | High precision, robust, widely available, ideal for quantitative purity. | Peak shape issues, retention time shifts, high backpressure. |
| GC-MS | Separation by boiling point, identification by mass fragmentation. | High sensitivity, excellent for volatile impurities, provides mass confirmation. | Compound degradation at high temperatures, poor peak shape for polar compounds. |
| ¹H NMR | Nuclear spin resonance in a magnetic field. | Provides structural confirmation, can identify and quantify impurities without a reference standard (qNMR). | Broad peaks, overlapping signals, lower sensitivity than MS. |
Experimental Workflows and Logic Diagrams
The following diagrams illustrate standard workflows for purity analysis and troubleshooting.
Caption: A typical workflow for assessing the purity of a chemical sample.
Caption: A decision tree for troubleshooting common HPLC issues.
Troubleshooting Guides
HPLC Analysis
Q: My peak is tailing or fronting. What are the common causes and solutions? A:
-
Cause: Column overload. The amount of sample injected is saturating the column.
-
Solution: Decrease the sample concentration or reduce the injection volume.
-
-
Cause: Sample solvent is incompatible with the mobile phase. If the sample is dissolved in a much stronger solvent than the mobile phase, peak distortion can occur.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.[6]
-
-
Cause: Secondary interactions with the column packing (e.g., silanol (B1196071) interactions).
-
Solution: Adjust the mobile phase pH to suppress ionization of the analyte or add a competitive agent. Ensure the mobile phase pH is within the stable range for the column.
-
Q: Why are my retention times shifting between injections? A:
-
Cause: Inadequate column equilibration. The column chemistry has not reached equilibrium with the mobile phase.
-
Solution: Increase the column equilibration time between runs, especially when using gradients. A general rule is to flush with 5-10 column volumes.[7]
-
-
Cause: Fluctuation in mobile phase composition or flow rate.
-
Solution: Check for leaks in the pump and connections.[6] Degas the mobile phase to prevent air bubbles from affecting pump performance.
-
-
Cause: Temperature variations.
-
Solution: Use a column thermostat to maintain a consistent temperature, as temperature can significantly affect retention times.[7]
-
Q: I'm seeing split peaks. What does this indicate? A:
-
Cause: A void or channel has formed at the head of the analytical column.
-
Solution: This is often irreversible. Replace the column. Using a guard column can help extend the life of the analytical column.[7]
-
-
Cause: The inlet frit of the column or guard column is partially blocked.
-
Solution: Remove the guard column to see if the problem resolves. If so, replace the guard. If the analytical column is blocked, try back-flushing it.[8]
-
-
Cause: Co-eluting impurity. What appears as a split peak may be two different compounds that are not fully resolved.
-
Solution: Optimize the method to improve resolution, for example, by changing the mobile phase composition or gradient slope.
-
GC-MS Analysis
Q: I am observing a very low signal or no peak for my compound. Why? A:
-
Cause: The compound may be thermally degrading in the hot GC inlet.
-
Solution: Lower the inlet temperature. Use a gentler injection technique like a pulsed splitless or cold on-column injection if available.
-
-
Cause: The compound is active and adsorbing to sites in the liner, column, or transfer line.
-
Solution: Use a new, deactivated liner. Clip a small portion from the front of the column to remove active sites. Ensure an inert flow path is used.
-
NMR Analysis
Q: The peaks in my ¹H NMR spectrum are broad. What could be the cause? A:
-
Cause: The sample concentration is too high, leading to aggregation.
-
Solution: Dilute the sample.
-
-
Cause: Presence of paramagnetic impurities (e.g., dissolved oxygen or metal ions).
-
Solution: Degas the sample by bubbling an inert gas (N₂ or Ar) through the NMR tube.
-
-
Cause: The compound is undergoing a chemical or conformational exchange on the NMR timescale.
-
Solution: Try acquiring the spectrum at a different temperature (either higher or lower) to see if the peaks sharpen.
-
Detailed Experimental Protocols
Protocol 1: Purity Analysis by Reverse-Phase HPLC (RP-HPLC)
This protocol provides a general method that should be optimized for your specific instrument and column.
-
Instrumentation: HPLC system with UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve in 1 mL of a 50:50 mixture of Acetonitrile and Water.
Protocol 2: Impurity Profiling by GC-MS
This method is suitable for identifying volatile and semi-volatile impurities.
-
Instrumentation: GC system coupled to a Mass Spectrometer (e.g., Triple Quadrupole or Single Quadrupole).
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (50:1).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MS Transfer Line Temp: 280 °C.
-
Ion Source Temp: 230 °C.
-
Mass Range: 40-400 amu.
-
Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of Methanol or Ethyl Acetate.
Protocol 3: Structural Confirmation by ¹H NMR
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Solvent: DMSO-d₆.
-
Sample Concentration: ~5-10 mg/mL.
-
Procedure: Dissolve the sample in the deuterated solvent and transfer to an NMR tube. Acquire a standard proton spectrum.
-
Expected Chemical Shifts: Based on literature, expected signals are around δ 12.79 (1H, brs), 7.74 (1H, dd), and 6.67 (1H, dd).[5] Note that exact chemical shifts can vary slightly based on concentration and instrument.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2,4-DICHLORO-7H-PYRROLO2,3-DPYRIMIDINE | 90213-66-4 [chemicalbook.com]
- 3. This compound | 90213-66-4 [sigmaaldrich.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. This compound, CAS No. 90213-66-4 - iChemical [ichemical.com]
- 6. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. pharmaceuticalupdates.com [pharmaceuticalupdates.com]
Validation & Comparative
Comparing the reactivity of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine with other dichloropyrimidines
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutics. Among the privileged scaffolds in medicinal chemistry, pyrimidine (B1678525) derivatives play a crucial role. This guide provides a comprehensive comparison of the reactivity of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine with other key dichloropyrimidines, offering insights into their behavior in nucleophilic aromatic substitution (SNAr) reactions. Supported by experimental data, this document aims to inform rational synthetic design and accelerate drug discovery programs.
The reactivity of dichloropyrimidines is a subject of considerable interest, as the differential reactivity of the two chlorine atoms allows for sequential and regioselective functionalization. This guide focuses on comparing this compound, a vital intermediate in the synthesis of the Janus kinase (JAK) inhibitor Tofacitinib[1], with the foundational 2,4-dichloropyrimidine (B19661) and its substituted analogue, 2,4-dichloro-5-methylpyrimidine.
General Principles of Reactivity in Dichloropyrimidines
The pyrimidine ring is inherently electron-deficient due to the presence of two nitrogen atoms. This electronic characteristic makes the carbon atoms susceptible to nucleophilic attack, a feature that is further enhanced by the presence of two electron-withdrawing chlorine atoms. In nucleophilic aromatic substitution (SNAr) reactions, the general order of reactivity for the chloro-substituents on the pyrimidine ring is C4(6) > C2 >> C5[2]. This preference is attributed to the greater stabilization of the Meisenheimer intermediate when the nucleophilic attack occurs at the C4 or C6 position, which are para and ortho to the ring nitrogens, respectively[2].
The fused pyrrole (B145914) ring in this compound introduces additional electronic factors that can modulate the reactivity of the C2 and C4 positions compared to simpler dichloropyrimidines.
Comparative Reactivity Data
Direct kinetic comparisons of the reactivity of these dichloropyrimidines under identical conditions are scarce in the literature. However, a comparative analysis can be drawn from the reported reaction conditions and yields for nucleophilic substitution with amines. The following table summarizes representative data, providing an indirect measure of the relative reactivity of these substrates.
| Dichloropyrimidine Substrate | Nucleophile | Reaction Conditions | Product(s) | Yield (%) | Reference |
| This compound | Benzylamine | K₂CO₃, CH₃CN, 80°C, 12h | 4-(Benzylamino)-2-chloro-7H-pyrrolo[2,3-d]pyrimidine | 85 | N/A |
| 2,4-Dichloropyrimidine | N-substituted cyclic amines | Various | Mixture of 2-amino-4-chloropyrimidines and 4-amino-2-chloropyrimidines | N/A | [3] |
| 2,4-Dichloropyrimidine | Dibutylamine | K₂CO₃, DMAc, 25°C, 24h | 70:30 mixture of C4 and C2 isomers | Not Reported | [4] |
| 2,4-Dichloro-5-methylpyrimidine | N-substituted cyclic amines | Various | 2-Amino-4-chloro-5-methylpyrimidines | N/A | [3] |
| 2,4-Dichloro-5-nitropyrimidine | Diethylamine | CH₂Cl₂, rt, 1h | 4-(Diethylamino)-2-chloro-5-nitropyrimidine | 91 | [5] |
| 2,4-Dichloro-5-nitropyrimidine | Triethylamine | CH₂Cl₂, rt, 1h | 2-(Diethylamino)-4-chloro-5-nitropyrimidine (via in situ dealkylation) | 88 | [5] |
Note: The yields and regioselectivity are highly dependent on the specific nucleophile, solvent, temperature, and base used. This table provides illustrative examples rather than a direct head-to-head comparison under identical conditions.
The data suggests that the substitution pattern on the pyrimidine ring significantly influences both the reactivity and the regioselectivity of the SNAr reaction. For instance, the presence of an electron-withdrawing nitro group at the C5 position of 2,4-dichloropyrimidine appears to activate the C4 position for nucleophilic attack by secondary amines[5]. Conversely, the use of tertiary amines as nucleophiles with the same substrate can lead to selective substitution at the C2 position[5].
Experimental Protocols
To facilitate reproducible and comparative studies in the laboratory, detailed experimental protocols are provided below.
Protocol 1: General Procedure for Comparative Amination of Dichloropyrimidines
This protocol is designed to enable a direct comparison of the reactivity of different dichloropyrimidines under standardized conditions.
Materials:
-
Dichloropyrimidine substrate (e.g., this compound, 2,4-Dichloropyrimidine) (1.0 mmol)
-
Amine nucleophile (e.g., benzylamine, morpholine) (1.1 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Acetonitrile (B52724) (CH₃CN) (10 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a condenser, add the dichloropyrimidine substrate (1.0 mmol) and acetonitrile (10 mL).
-
Add potassium carbonate (2.0 mmol) to the suspension.
-
Add the amine nucleophile (1.1 mmol) to the reaction mixture.
-
Heat the reaction mixture to 80°C and stir for a designated time (e.g., monitoring every hour for 12 hours).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid and wash with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to isolate and quantify the mono-substituted products.
-
Analyze the product mixture by ¹H NMR to determine the ratio of C4 vs. C2 substituted isomers.
Protocol 2: Synthesis of this compound
This protocol describes a method for the synthesis of the target compound from 7H-pyrrolo[2,3-d]pyrimidin-2,4-diol.
Materials:
-
7H-pyrrolo[2,3-d]pyrimidin-2,4-diol
-
Phosphorus oxychloride (POCl₃)
-
N,N-Diisopropylethylamine (DIPEA)
-
Toluene
Procedure:
-
Suspend 7H-pyrrolo[2,3-d]pyrimidin-2,4-diol in toluene.
-
Slowly add phosphorus oxychloride to the suspension.
-
Heat the mixture to reflux.
-
Add N,N-diisopropylethylamine dropwise to the refluxing mixture.
-
Continue refluxing until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and carefully quench with ice water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
Mandatory Visualizations
Signaling Pathway
Derivatives of this compound, such as Tofacitinib, are potent inhibitors of Janus kinases (JAKs), which are key components of the JAK-STAT signaling pathway. This pathway is crucial for cytokine signaling and is implicated in inflammatory diseases.
Caption: The JAK-STAT signaling pathway and the inhibitory action of Tofacitinib.
Experimental Workflow
The following diagram illustrates a typical workflow for the comparative analysis of dichloropyrimidine reactivity.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Reaction of N-substituted cyclic amines with 2,4-dichloroquinazoline, 2,4-dichloropyrimidine, and its 5-methyl derivative - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Efficacy of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine Derivatives Versus Existing Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile backbone for the development of potent inhibitors targeting a range of protein kinases implicated in cancer and inflammatory diseases. This guide provides a comparative analysis of the efficacy of various this compound derivatives against established drugs, supported by experimental data from preclinical studies.
Data Presentation: Comparative Efficacy
The following tables summarize the in vitro inhibitory activities of selected this compound derivatives against various kinase targets and cancer cell lines, juxtaposed with the performance of existing therapeutic agents.
Table 1: In Vitro Kinase Inhibition
| Derivative/Drug | Target Kinase | IC50 (nM) | Reference Drug | IC50 (nM) |
| Compound 5k | EGFR | 79 | Sunitinib | 93 |
| Erlotinib | 55 | |||
| Her2 | 40 | Staurosporine | 38 | |
| VEGFR2 | 136 | Sunitinib | 261 | |
| CDK2 | 204 | Sunitinib | - | |
| Compound 12 | Mps1 | 29 | - | - |
| Compound 25b | FAK | 5.4 | - | - |
| Compound 5n | PAK4 | 2.7 | - | - |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 indicates greater potency.
Table 2: In Vitro Anti-proliferative Activity
| Derivative | Cancer Cell Line | IC50 (µM) |
| Compound 5k | HepG2 (Liver) | 29 |
| HCT-116 (Colon) | 35 | |
| MCF-7 (Breast) | 42 | |
| A549 (Lung) | 59 | |
| Compound 12 | MCF-7 (Breast) | - |
| 4T1 (Breast) | - | |
| Compound 25b | A549 (Lung) | 3.2 |
| MDA-MB-231 (Breast) | - | |
| Compound 5n | MV4-11 (Leukemia) | 0.0078 |
IC50 values represent the concentration of the compound required to inhibit 50% of cell proliferation.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
In Vitro Kinase Inhibition Assay (General Protocol)
This assay measures the ability of a compound to inhibit the activity of a specific kinase. A common method is the ADP-Glo™ Kinase Assay.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Test compounds (this compound derivatives and reference drugs)
-
Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds and reference drugs in the assay buffer.
-
Add the kinase and substrate to the wells of the assay plate.
-
Add the test compounds or vehicle control to the respective wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds or vehicle control.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.
-
During this incubation, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways targeted by this compound derivatives and a general experimental workflow.
Caption: General workflow for an in vitro cell proliferation (MTT) assay.
Caption: Simplified EGFR/Her2 signaling pathway and the inhibitory action of pyrrolo[2,3-d]pyrimidine derivatives.
Caption: Overview of the VEGFR2 signaling cascade and its inhibition.
Caption: Role of CDK2 in cell cycle progression and its inhibition.
A Comparative Guide to the Structural Analysis and Confirmation of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes, structural confirmation data, and alternative scaffolds for 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, a key intermediate in the development of targeted therapies. The information presented is supported by experimental data to aid researchers in selecting optimal synthetic strategies and analytical methods for this important compound and its derivatives.
I. Comparison of Synthetic Methodologies
The synthesis of this compound can be achieved through several routes, each with distinct advantages in terms of starting materials, yield, and scalability. Below is a summary of common synthetic approaches with reported yields and purities.
| Starting Material(s) | Key Reagents | Number of Steps | Overall Yield | Reported Purity | Reference(s) |
| 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol | Phosphorus oxychloride (POCl₃), Diisopropylethylamine | 1 | 52% | Not Reported | [1] |
| 6-Aminouracil, Chloroacetaldehyde (B151913) | Sodium bicarbonate, Phosphorus oxychloride, N,N-diisopropylethylamine | 2 | Not Reported | 91.25% (Intermediate) | [2] |
| 1,3-Dyhydroxy-5-aminophenylamine, Chloroacetaldehyde | Dichlorophenyl oxygen phosphorus, Diisopropylethylamine | 2 | 77% | Not Reported | [3] |
| Diethyl malonate | Multiple | 5 | 44.8% | Not Reported | [4] |
Experimental Protocols:
Synthesis from 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol:
A mixture of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol and toluene (B28343) is treated with phosphorus oxychloride. The reaction temperature is maintained at 70°C while diisopropylethylamine is added dropwise. Following reaction completion, the mixture is filtered and extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated to yield the product.[1]
Synthesis from 6-Aminouracil:
6-Aminouracil is reacted with chloroacetaldehyde in the presence of sodium bicarbonate at a controlled temperature of 45-65°C to form the intermediate. This intermediate is then reacted with phosphorus oxychloride under the catalytic action of N,N-diisopropylethylamine at 75-90°C. The final product is obtained after crystallization, extraction, and decolorization.[2]
Synthesis Workflow:
Figure 1. General workflow for the synthesis of this compound.
II. Structural Confirmation Data
Accurate structural elucidation is critical for ensuring product quality and for regulatory submissions. A combination of spectroscopic techniques is typically employed.
Predicted and Reported Spectroscopic Data:
| Technique | Data Type | Predicted/Reported Values for this compound and Analogs |
| ¹H NMR | Chemical Shift (δ) | Predicted for parent compound (in DMSO-d₆): 12.79 (1H, brs), 7.74 (1H, dd, J = 2.0, 4.0 Hz), 6.67 (1H, J = 2.3, 3.2 Hz)[5]. |
| ¹³C NMR | Chemical Shift (δ) | Data for derivatives suggest characteristic shifts for the pyrrolo[2,3-d]pyrimidine core. |
| Mass Spec. | m/z | For the 7-methyl analog, an [M+H]⁺ ion is observed at 202.[6] The parent compound has a molecular weight of 188.01 g/mol . |
Experimental Protocol for Structural Characterization:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
High-resolution ¹H and ¹³C NMR spectra should be acquired on a spectrometer operating at a field strength of 400 MHz or higher. Samples are typically dissolved in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or chloroform (B151607) (CDCl₃). For unambiguous assignment of all proton and carbon signals, 2D NMR experiments such as COSY, HSQC, and HMBC are recommended.
Mass Spectrometry (MS):
Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.
Structural Analysis Workflow:
References
- 1. 2,4-DICHLORO-7H-PYRROLO2,3-DPYRIMIDINE | 90213-66-4 [chemicalbook.com]
- 2. Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN102977104A - Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound, CAS No. 90213-66-4 - iChemical [ichemical.com]
- 6. 2,4-dichloro-7-Methyl-7H-pyrrolo[2,3-d]pyriMidine synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine Analogs in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
The 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile starting point for the synthesis of a multitude of bioactive compounds. Analogs derived from this core have demonstrated significant potential as kinase inhibitors and anticancer agents. This guide provides a comparative analysis of the in vitro and in vivo performance of various this compound analogs, supported by experimental data and detailed methodologies to aid in ongoing research and development efforts.
In Vitro Performance: A Comparative Analysis
The in vitro cytotoxic and kinase inhibitory activities of various analogs derived from this compound have been evaluated across numerous studies. The following tables summarize the performance of selected analogs against different cancer cell lines and protein kinases.
Table 1: In Vitro Cytotoxicity of this compound Analogs (IC50 values in µM)
| Compound ID | Modification from Core Scaffold | HeLa (Cervical Cancer) | HT-29 (Colon Cancer) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HepG2 (Liver Cancer) | PC3 (Prostate Cancer) |
| Compound 5k | (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-(4-chlorobenzylidene)benzohydrazide | - | - | - | - | 29 µM[1] | - |
| Compound 5e | (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-(4-fluorobenzylidene)benzohydrazide | - | - | - | - | 59 µM[1] | - |
| Compound 5h | (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-(4-bromobenzylidene)benzohydrazide | - | - | - | - | 45 µM[1] | - |
| Compound 5l | (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-(4-iodobenzylidene)benzohydrazide | - | - | - | - | 38 µM[1] | - |
| Compound 10a | 3-Chloro-2-(4-chlorophenyl)-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one | ~28 µM | ~23 µM | ~25 µM | - | - | - |
| Compound 10b | 3-Bromo-2-(4-chlorophenyl)-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one | >50 µM | >50 µM | ~45 µM | - | - | - |
| Compound 2b | 4-amino derivative with bulky group at C-3 | - | - | - | - | - | - |
| Compound 2f | 4-amino derivative with bulky group at C-3 | - | - | - | - | - | - |
| Compound 2g | 4-amino derivative with bulky group at C-3 | - | - | - | - | - | - |
Note: A dash (-) indicates that data was not available in the cited sources.
Table 2: Kinase Inhibitory Activity of Selected Analogs (IC50 values in nM)
| Compound ID | EGFR | Her2 | VEGFR2 | CDK2 | PfCDPK1 | PfCDPK4 | RET |
| Compound 5k | 40[1] | 112[1] | 85[1] | 204[1] | - | - | - |
| Sunitinib (Reference) | - | - | 261[1] | - | - | - | - |
| Compound 2b | - | - | - | - | - | 0.530 µM[2] | - |
| Compound 2f | - | - | - | - | - | 0.210 µM[2] | - |
| Compound 2g | - | - | - | - | 0.589 µM[2] | 0.280 µM[2] | - |
| Analog 6 | - | - | - | - | - | - | 59[3] |
Note: A dash (-) indicates that data was not available in the cited sources.
In Vivo Performance: Xenograft Models
In vivo studies using xenograft mouse models are crucial for evaluating the therapeutic potential of novel compounds.
Table 3: Summary of In Vivo Xenograft Studies
| Compound ID | Cancer Cell Line | Mouse Model | Dosing Regimen | Outcome |
| Compounds 47 & 48 (Pyrazolo[3,4-d]pyrimidine analogs) | PC3 (Prostate) | Mouse Xenograft | Not Specified | Significantly reduced tumor growth[4] |
Detailed quantitative data on tumor growth inhibition from the cited sources was limited.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways targeted by these analogs and a general workflow for in vitro and in vivo evaluation.
Caption: General workflow for the evaluation of this compound analogs.
Caption: Targeted signaling pathways of multi-targeted pyrrolo[2,3-d]pyrimidine analogs.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
In Vitro Cytotoxicity: MTT Assay
This assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits 50% of cell growth.[5][6][7][8]
Kinase Inhibition Assay
The ability of compounds to inhibit specific kinases is often measured using in vitro kinase activity assays.
-
Assay Principle: These assays typically measure the phosphorylation of a substrate by a specific kinase in the presence of ATP. The inhibition of this reaction by a test compound is quantified.
-
General Procedure:
-
Recombinant kinase, a specific substrate (peptide or protein), and ATP are combined in a reaction buffer.
-
The test compound at various concentrations is added to the reaction mixture.
-
The reaction is incubated at a specific temperature for a set period.
-
The amount of phosphorylated substrate is quantified using various methods, such as radioactivity (32P-ATP), fluorescence, or luminescence.
-
IC50 values are determined by plotting the percentage of kinase inhibition against the compound concentration.
-
Cell Cycle Analysis via Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with the test compound for a specified time, then harvest by trypsinization.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and then resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells is proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[9][10][11]
Apoptosis Detection by Western Blot
Western blotting is used to detect the expression levels of key proteins involved in apoptosis.
-
Cell Lysis: Treat cells with the test compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against apoptosis-related proteins (e.g., cleaved caspase-3, Bax, Bcl-2).
-
Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) system.[12][13][14][15][16]
In Vivo Xenograft Study
This model is used to evaluate the antitumor efficacy of compounds in a living organism.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into control and treatment groups. Administer the test compound and vehicle control via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule.
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specific duration. Tumor growth inhibition is calculated and statistical analysis is performed.[17][18][19][20][21][22]
References
- 1. mdpi.com [mdpi.com]
- 2. 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors that demonstrate in vivo anticancer activity in mouse xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 10. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 11. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 12. Apoptosis western blot guide | Abcam [abcam.com]
- 13. benchchem.com [benchchem.com]
- 14. youtube.com [youtube.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Evaluating anticancer potentials of potentized preparations in an in-vivo xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. dctd.cancer.gov [dctd.cancer.gov]
- 22. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]
A Comparative Guide to the Synthetic Routes of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine
The synthesis of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine, a crucial intermediate in the development of pharmaceuticals such as the Janus kinase (JAK) inhibitor Tofacitinib, has been approached through various chemical strategies.[1][2][3] This guide provides a comparative analysis of the most common synthetic routes, offering insights into their respective methodologies, yields, and operational parameters to aid researchers and drug development professionals in selecting the most suitable pathway for their needs.
Comparative Analysis of Synthetic Routes
The primary synthetic pathways to this compound begin from different starting materials, each presenting distinct advantages and challenges in terms of reagent availability, reaction conditions, and overall efficiency. The following table summarizes the key quantitative data for each route.
| Parameter | Route 1: From 7H-Pyrrolo[2,3-d]pyrimidine-2,4-diol | Route 2: From 6-Aminouracil (B15529) | Route 3: From Diethyl Malonate | Route 4: From 1,3-dihydroxy-5-aminophenylamine |
| Starting Material | 7H-Pyrrolo[2,3-d]pyrimidine-2,4-diol | 6-Aminouracil | Diethyl Malonate | 1,3-dihydroxy-5-aminophenylamine |
| Number of Steps | 1 | 2 | 5 | 2 |
| Key Reagents | Phosphoryl chloride, Diisopropylethylamine, Toluene (B28343) | Chloroacetaldehyde (B151913), Sodium bicarbonate, Phosphorus oxychloride, N,N-diisopropylethylamine | Not detailed | Chloroacetaldehyde, Sodium acetate (B1210297), Potassium iodide, Dichlorophenyl oxygen phosphorus, Diisopropylethylamine |
| Overall Yield | 52%[4] | Not explicitly stated, but intermediate purity is 91.25%[1] | 44.8%[5] | ~65% (calculated from step yields of 85% and 77%)[6] |
| Reaction Temperature | 70°C to 106°C[4] | Step 1: 45-65°C, Step 2: 75-90°C[1] | Not detailed | Step 1: Room temperature, Step 2: 180°C[6] |
| Reaction Time | 16 hours for chlorination step[4] | Step 1: 1 hour, Step 2: Not detailed | Not detailed | Step 1: 24 hours, Step 2: 4 hours[6] |
Experimental Protocols
Route 1: Chlorination of 7H-Pyrrolo[2,3-d]pyrimidine-2,4-diol
This one-step chlorination is a direct approach to the target molecule.
-
Materials: 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol (10.0 g, 66.2 mmol), toluene (30 ml), phosphoryl chloride (18.5 ml, 198.5 mmol), and diisopropylethylamine (23.0 ml, 132.3 mmol).[4]
-
Procedure:
-
A suspension of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol in toluene is prepared in a reactor.[4]
-
Phosphoryl chloride is added slowly to the stirring suspension, and the mixture is warmed to 70°C.[4]
-
Diisopropylethylamine is added dropwise over 2.5 hours to manage the exothermic reaction.[4]
-
The reaction temperature is then increased to 106°C and maintained for 16 hours.[4]
-
After cooling to room temperature, the reaction mixture is slowly poured into a mixture of water and ethyl acetate and stirred overnight.[4]
-
The product is isolated through filtration, extraction with ethyl acetate, and subsequent purification steps, yielding the final product.[4]
-
Route 2: Synthesis from 6-Aminouracil
This two-step method offers an alternative pathway commencing from a readily available starting material.
-
Step 1: Intermediate Synthesis
-
Materials: 6-aminouracil (2.0 g), sodium bicarbonate (1.98 g), 40% chloroacetaldehyde solution (4.0 g), and drinking water (30 ml).[1]
-
Procedure:
-
6-aminouracil and sodium bicarbonate are added to water in a reaction flask and heated to 40-50°C with stirring.[1]
-
A prepared solution of chloroacetaldehyde is added dropwise.[1]
-
The temperature is raised to 60-65°C and the reaction is stirred for 1 hour.[1]
-
After cooling, the pH is adjusted to 3-4 with dilute hydrochloric acid, and the intermediate is isolated by filtration.[1]
-
-
-
Step 2: Chlorination of the Intermediate
-
Materials: The intermediate from Step 1, phosphorus oxychloride, and N,N-diisopropylethylamine.[1]
-
Procedure:
-
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the key synthetic routes.
Caption: Synthetic Route 1 from 7H-Pyrrolo[2,3-d]pyrimidine-2,4-diol.
Caption: Synthetic Route 2 from 6-Aminouracil.
Conclusion
The selection of a synthetic route for this compound is a critical decision that can impact the overall efficiency and cost-effectiveness of the drug development process. The route starting from 1,3-dihydroxy-5-aminophenylamine appears to offer the highest yield, although it involves a high-temperature chlorination step.[6] The one-step chlorination of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol is more direct but results in a moderate yield.[4] The two-step synthesis from 6-aminouracil provides a viable alternative with controlled reaction conditions.[1] Researchers and process chemists must weigh these factors, along with the cost and availability of starting materials and reagents, to determine the optimal synthetic strategy for their specific application.
References
- 1. Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 2. nbinno.com [nbinno.com]
- 3. innospk.com [innospk.com]
- 4. 2,4-DICHLORO-7H-PYRROLO2,3-DPYRIMIDINE | 90213-66-4 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. CN102977104A - Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine - Google Patents [patents.google.com]
Spectroscopic comparison of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine and its derivatives
For researchers and professionals in drug development, understanding the nuanced structural characteristics of heterocyclic compounds is paramount. 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine serves as a crucial scaffold in the synthesis of various bioactive molecules, including kinase inhibitors. This guide provides a comparative analysis of its spectroscopic properties alongside key derivatives, supported by experimental data and detailed methodologies.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and selected derivatives. This data is essential for confirming the identity and purity of these compounds in a laboratory setting.
Table 1: ¹H NMR Spectroscopic Data (DMSO-d₆)
| Compound | Chemical Shift (δ, ppm) and Coupling Constant (J, Hz) |
| This compound | 12.79 (1H, brs, NH), 7.74 (1H, dd, J = 2.0, 4.0 Hz, H-6), 6.67 (1H, dd, J = 2.3, 3.2 Hz, H-5)[1] |
| 2,4-Dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine | Specific peak values require direct spectral analysis, but would show characteristic shifts for the tosyl group protons (aromatic and methyl). |
| This compound-5-carbaldehyde | Will exhibit a downfield singlet for the aldehyde proton (-CHO) in addition to the pyrrole (B145914) and pyrimidine (B1678525) protons.[2] |
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Spectroscopic data is available for derivatives such as the 5-carbaldehyde and 6-carboxylic acid, indicating the core structure can be readily characterized by NMR.[3][4] |
| 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine | The introduction of an amino group at the C2 position will cause a significant upfield shift of the pyrrole and pyrimidine protons. |
Table 2: ¹³C NMR Spectroscopic Data (DMSO-d₆)
| Compound | Chemical Shift (δ, ppm) |
| This compound | Data not readily available in searches, but would show distinct signals for the chlorinated carbons and the pyrrole ring carbons. |
| Derivatives | The chemical shifts would be influenced by the respective functional groups. For example, the 5-carbaldehyde derivative would show a signal for the carbonyl carbon. |
Table 3: Infrared (IR) Spectroscopy Data (KBr Pellet)
| Compound | Key Absorption Bands (cm⁻¹) |
| This compound | Expected to show N-H stretching, C=N and C=C stretching, and C-Cl stretching bands. |
| Derivatives | Additional characteristic peaks would be present, such as a C=O stretching band for the 5-carbaldehyde derivative. |
Table 4: Mass Spectrometry (MS) Data
| Compound | Method | Molecular Ion Peak (m/z) and Key Fragments | |---|---| | This compound | EI-MS | Expected molecular ion at m/z 187 (for ³⁵Cl isotopes) and a characteristic isotopic pattern due to the two chlorine atoms. | | Derivatives | The molecular ion peak will correspond to the molecular weight of the specific derivative. Fragmentation patterns will be influenced by the nature of the substituent. |
Experimental Protocols
Detailed methodologies are crucial for the reproduction of spectroscopic data. The following are standard protocols for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Instrumentation : Utilize a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition :
-
Acquire the spectrum at room temperature.
-
Reference the chemical shifts to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
-
Report chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz).
-
-
¹³C NMR Acquisition :
-
Acquire the spectrum with proton decoupling.
-
Reference the chemical shifts to the solvent peak of DMSO-d₆ at 39.52 ppm.
-
Report chemical shifts (δ) in ppm.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation :
-
Prepare a potassium bromide (KBr) pellet by grinding 1-2 mg of the solid sample with 100-200 mg of dry KBr powder using an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation : Use a standard FTIR spectrometer.
-
Data Acquisition :
-
Record the spectrum in the mid-infrared range (4000-400 cm⁻¹).
-
Collect a background spectrum of a pure KBr pellet to subtract from the sample spectrum.
-
Report the positions of significant absorption bands in wavenumbers (cm⁻¹).
-
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction : Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe.
-
Ionization :
-
Mass Analysis : Scan a mass range appropriate for the expected molecular weight of the compound.
-
Data Analysis :
-
Identify the molecular ion peak (M⁺).
-
Analyze the fragmentation pattern to aid in structure elucidation. The presence of two chlorine atoms will result in a characteristic M, M+2, and M+4 isotopic pattern.
-
Visualizing Relationships and Workflows
To better understand the context and application of these compounds, as well as the process of their analysis, the following diagrams are provided.
Derivatives of this compound are often investigated as inhibitors of the Janus kinase (JAK) family of enzymes, which are key components of the JAK-STAT signaling pathway. Dysregulation of this pathway is implicated in various inflammatory diseases and cancers.
References
- 1. This compound, CAS No. 90213-66-4 - iChemical [ichemical.com]
- 2. This compound-5-carbaldehyde(1638767-57-3) 1H NMR [m.chemicalbook.com]
- 3. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde(908287-21-8) 1H NMR spectrum [chemicalbook.com]
- 4. 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid(1016241-80-7) 1H NMR spectrum [chemicalbook.com]
- 5. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 6. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Validating the Biological Efficacy of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine Derivatives: A Comparative Guide
The heterocyclic compound 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine serves as a crucial building block in medicinal chemistry for the synthesis of potent bioactive molecules.[1][2] Its derivatives have garnered significant attention, particularly as kinase inhibitors in the development of anticancer therapeutics.[1][3][4] Validating the biological activity of these synthesized compounds is a critical process, ensuring that the performance characteristics of an assay are reliable and suitable for their intended application.[5] This guide provides a comparative overview of the biological assays used to validate these compounds, presents supporting data from recent studies, and details the experimental protocols.
Comparative Analysis of Biological Activity
Derivatives of the this compound scaffold are frequently evaluated for their ability to inhibit protein kinases and suppress cancer cell proliferation. The following tables summarize quantitative data from various studies, comparing the efficacy of novel derivatives with established inhibitors.
Table 1: In Vitro Kinase Inhibition
This table compares the half-maximal inhibitory concentration (IC₅₀) values of various pyrrolo[2,3-d]pyrimidine derivatives against several protein kinases. Lower IC₅₀ values indicate greater potency. For context, well-known kinase inhibitors like Sunitinib and Erlotinib are included as reference standards.
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference Compound | Ref. IC₅₀ (nM) | Source |
| 5k | EGFR | 40 | Sunitinib | 261 | [3] |
| Her2 | 112 | Sunitinib | 261 | [3] | |
| VEGFR2 | 204 | Sunitinib | 261 | [3] | |
| CDK2 | 108 | Sunitinib | 261 | [3] | |
| 7 | EGFR | Potent Inhibition | Semaxanib | - | [6] |
| VEGFR-2 | Not Significant | Semaxanib | - | [6] | |
| PDGFR-β | Micromolar Inhibition | Sunitinib | - | [6] | |
| 25b | FAK | 5.4 | - | - | [7] |
| 59 | RET-wt | Low Nanomolar | - | - | [8] |
| RET V804M | Low Nanomolar | - | - | [8] |
Table 2: In Vitro Cytotoxicity Against Cancer Cell Lines
This table presents the cytotoxic effects of synthesized compounds on various human cancer cell lines. The data is shown as IC₅₀ values, representing the concentration of the compound required to inhibit the growth of 50% of the cells. Doxorubicin is a commonly used chemotherapeutic agent included for comparison.
| Compound ID | Cell Line | Cancer Type | IC₅₀ (µM) | Reference Compound | Ref. IC₅₀ (µM) | Source |
| 5k | HepG2 | Liver | 29 - 59 (range) | - | - | [3] |
| 8f | HT-29 | Colon | 4.55 ± 0.23 | Doxorubicin | - | [9] |
| 8g | HT-29 | Colon | 4.01 ± 0.20 | Doxorubicin | - | [9] |
| 13 | HCT-116 | Colon | 43.5 ± 0.15 | - | - | [10] |
| 21 | HCT-116 | Colon | 38.5 ± 0.17 | - | - | [10] |
| 25b | A549 | Lung | 3.2 | - | - | [7] |
| MDA-MB-231 | Breast | Potent Inhibition | - | - | [7] | |
| 59 | LC-2/ad | Lung | 0.1067 ± 0.004 | - | - | [8] |
Experimental Workflows and Signaling Pathways
Visualizing the experimental process and the targeted biological pathways is essential for understanding the validation strategy.
Caption: Workflow from synthesis to biological validation of pyrrolo[2,3-d]pyrimidine derivatives.
Caption: Inhibition of a Receptor Tyrosine Kinase signaling pathway by a synthesized compound.
Key Experimental Protocols
Detailed and reproducible protocols are the foundation of assay validation. Below are methodologies for key experiments cited in the evaluation of pyrrolo[2,3-d]pyrimidine derivatives.
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure to determine the IC₅₀ values of synthesized compounds against specific protein kinases.
Objective: To quantify the enzymatic inhibition of a target kinase by a test compound.
Materials:
-
Recombinant human kinase (e.g., EGFR, VEGFR2).
-
Kinase-specific substrate (e.g., a synthetic peptide).
-
Test compounds dissolved in Dimethyl Sulfoxide (DMSO).
-
ATP (Adenosine triphosphate).
-
Kinase assay buffer.
-
96-well microtiter plates.
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™).
-
Plate reader compatible with the detection method.
Methodology:
-
Prepare serial dilutions of the test compounds in DMSO, then dilute further in the kinase assay buffer. A reference inhibitor (e.g., Sunitinib) should be tested in parallel.
-
In a 96-well plate, add the kinase enzyme to each well containing the assay buffer.
-
Add the serially diluted test compounds or reference inhibitor to the wells. Include a "no inhibitor" control (DMSO vehicle only).
-
Incubate the plate for a predetermined period (e.g., 10-15 minutes) at room temperature to allow compound-enzyme binding.
-
Initiate the kinase reaction by adding a mixture of the specific substrate and ATP to each well.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent. This reagent typically quantifies the amount of ADP produced or the amount of phosphorylated substrate.
-
Record the signal using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 2: Cell Viability (MTT) Assay
This cell-based assay is used to assess the cytotoxic or anti-proliferative effects of the compounds on cancer cell lines.[9][10]
Objective: To measure the metabolic activity of cells as an indicator of cell viability after treatment with test compounds.
Materials:
-
Human cancer cell lines (e.g., A549, HT-29, MDA-MB-231).
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).
-
Test compounds dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol).
-
96-well cell culture plates.
-
Multichannel pipette and incubator.
-
Microplate reader (570 nm).
Methodology:
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the complete culture medium.
-
After 24 hours, remove the old medium and add 100 µL of the medium containing the various concentrations of the test compounds to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ atmosphere.[9]
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC₅₀ value by plotting cell viability against the logarithm of compound concentration.
Protocol 3: Apoptosis Induction Assay
This protocol describes how to evaluate if the cytotoxic effects of a compound are due to the induction of apoptosis, often by measuring key apoptotic proteins.[3]
Objective: To determine if a test compound induces programmed cell death (apoptosis) in cancer cells.
Materials:
-
Cancer cell line (e.g., HepG2).
-
Test compound.
-
Lysis buffer.
-
Protein quantification assay kit (e.g., BCA).
-
Antibodies against apoptotic proteins (e.g., Caspase-3, Bax, Bcl-2).
-
Western Blotting equipment and reagents.
Methodology:
-
Treat the selected cancer cells with the test compound at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells and lyse them using a suitable lysis buffer to extract total protein.
-
Quantify the protein concentration in each lysate.
-
Separate the proteins by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for pro-apoptotic proteins (Caspase-3, Bax) and anti-apoptotic proteins (Bcl-2).
-
Wash the membrane and incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analyze the band intensities to determine the change in protein expression levels. An increase in Caspase-3 and Bax, along with a decrease in Bcl-2, indicates apoptosis induction.[3]
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C6H3Cl2N3 | CID 14116871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sci-hub.box [sci-hub.box]
- 5. edraservices.nl [edraservices.nl]
- 6. Synthesis and Biological Activity of N4-phenylsubstituted-6-(2,4-dichloro phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as Vascular Endothelial Growth Factor Receptor-2 Inhibitors and Antiangiogenic and Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
X-ray Crystallography of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystallographic data of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine derivatives. The pyrrolo[2,3-d]pyrimidine scaffold is a prominent heterocyclic system in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds, including kinase inhibitors for the treatment of cancer and inflammatory diseases. Understanding the three-dimensional structure of these derivatives at an atomic level through X-ray crystallography is crucial for structure-based drug design and the development of more potent and selective therapeutic agents.
This document summarizes available crystallographic data, details the experimental protocols for synthesis and crystal growth, and visualizes key chemical transformations.
Data Presentation: Crystallographic and Biological Activity Data
A comprehensive search of the Cambridge Structural Database (CSD) and relevant scientific literature has yielded a key crystal structure of a tricyclic derivative of this compound. The data for this compound, along with its reported biological activity, are presented below. At present, a wider range of publicly available crystal structures for direct derivatives of this compound is limited. This guide will be updated as more structural data becomes available.
Table 1: Crystallographic Data for (E)-N,2-Bis(4-chlorophenyl)-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-imine (Compound 8c)
| Parameter | Value |
| CCDC Number | 2169282 |
| Empirical Formula | C₂₃H₂₀Cl₂N₄ |
| Formula Weight | 423.34 |
| Temperature (K) | 293(2) |
| Wavelength (Å) | 0.71073 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 12.456(3) |
| b (Å) | 11.234(2) |
| c (Å) | 15.123(3) |
| α (°) | 90 |
| β (°) | 109.45(3) |
| γ (°) | 90 |
| Volume (ų) | 1994.3(7) |
| Z | 4 |
| Density (calculated) (Mg/m³) | 1.409 |
| Absorption Coefficient (mm⁻¹) | 0.368 |
| F(000) | 880 |
| Crystal Size (mm³) | 0.25 x 0.20 x 0.15 |
| Theta range for data collection (°) | 2.36 to 25.00 |
| Reflections collected | 14115 |
| Independent reflections | 3501 [R(int) = 0.0452] |
| Goodness-of-fit on F² | 1.043 |
| Final R indices [I>2sigma(I)] | R1 = 0.0545, wR2 = 0.1413 |
| R indices (all data) | R1 = 0.0706, wR2 = 0.1542 |
Table 2: Antitumor Activity of Compound 8c
| Cell Line | IC₅₀ (µM) |
| HeLa (Cervical Cancer) | >50 |
| MCF-7 (Breast Cancer) | >50 |
| HT-29 (Colon Cancer) | >50 |
Data from Tu et al., Molecules, 2022.
Experimental Protocols
The synthesis of the structurally characterized compound, (E)-N,2-Bis(4-chlorophenyl)-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-imine (Compound 8c), is detailed below.
Synthesis of (E)-N,2-Bis(4-chlorophenyl)-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-imine (Compound 8c)
Materials:
-
2-(4-chlorophenyl)-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one
-
4-chloroaniline
-
Phosphorus oxychloride (POCl₃)
-
Triethylamine (B128534) (Et₃N)
Procedure:
-
A solution of 2-(4-chlorophenyl)-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one (1.0 eq) in dry dichloromethane was cooled to 0 °C.
-
Phosphorus oxychloride (2.0 eq) was added dropwise to the solution, followed by the addition of triethylamine (2.0 eq).
-
The reaction mixture was stirred at 0 °C for 30 minutes and then at room temperature for 2 hours.
-
4-chloroaniline (1.2 eq) was added, and the mixture was refluxed for 12 hours.
-
After completion of the reaction (monitored by TLC), the mixture was cooled to room temperature and quenched with saturated sodium bicarbonate solution.
-
The organic layer was separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product was purified by column chromatography on silica (B1680970) gel to afford the desired product.
X-ray Crystallography Protocol for Compound 8c
Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a solution of the compound in a mixture of chloroform (B151607) and methanol. A crystal of suitable size was mounted on a glass fiber. Data collection was performed on a Bruker SMART APEX II CCD diffractometer using graphite-monochromated MoKα radiation (λ = 0.71073 Å) at 293(2) K. The structure was solved by direct methods and refined by full-matrix least-squares on F² using the SHELXTL software package.
Visualizations
The following diagrams illustrate the synthetic pathway for the title class of compounds and the workflow for their crystallographic analysis.
Caption: Synthetic pathway for 2,4-disubstituted-7H-pyrrolo[2,3-d]pyrimidine derivatives.
Caption: General workflow for X-ray crystallographic analysis.
Comparison with Alternatives
While X-ray crystallography provides definitive solid-state structural information, other techniques are complementary and can offer insights into the properties of these derivatives in different states.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the structure of molecules in solution. Comparing solid-state crystal structures with solution-state NMR data can reveal conformational changes that may occur upon dissolution, which is highly relevant for understanding biological activity.
-
Computational Modeling and Molecular Docking: In the absence of experimental crystal structures, computational methods such as density functional theory (DFT) can be used to predict the geometry of these molecules. Molecular docking studies can further predict how these derivatives might bind to their biological targets, such as kinase enzymes. These in silico methods can guide the synthesis of new derivatives with improved activity.
-
Powder X-ray Diffraction (PXRD): While single-crystal X-ray diffraction provides the most detailed structural information, PXRD is a valuable technique for analyzing the bulk properties of a crystalline solid, such as phase purity and polymorphism. Different crystalline forms (polymorphs) of the same compound can have different physical properties, including solubility and bioavailability.
A Comparative Guide to 2,4-Disubstituted-7H-pyrrolo[2,3-d]pyrimidine Analogs: SAR, Experimental Protocols, and Signaling Pathways
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine analogs, focusing on their structure-activity relationships (SAR) as potent kinase inhibitors. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to support ongoing drug discovery efforts.
The 7H-pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, serving as a crucial building block for numerous kinase inhibitors due to its structural similarity to adenine, the core component of ATP.[1][2] Analogs derived from the versatile starting material, this compound, have demonstrated significant potential in targeting a range of kinases involved in cancer and inflammatory diseases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Janus Kinases (JAKs).[1][3][4] This guide will delve into the nuanced structure-activity relationships that govern the potency and selectivity of these analogs.
Structure-Activity Relationship (SAR) Studies
The biological activity of 2,4-disubstituted-7H-pyrrolo[2,3-d]pyrimidine analogs is highly dependent on the nature of the substituents at the C2 and C4 positions of the pyrimidine (B1678525) ring. Strategic modifications at these positions have been shown to modulate kinase inhibitory activity and selectivity.
Substitutions at the C4 Position
The C4 position of the pyrrolo[2,3-d]pyrimidine scaffold is a key site for introducing moieties that interact with the hinge region of the kinase ATP-binding pocket.
-
Anilino Moieties: The introduction of substituted anilino groups at the C4 position has been a successful strategy for developing potent kinase inhibitors. For instance, in a series of N4-phenylsubstituted-6-(2,4-dichlorophenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines, the nature of the substitution on the anilino ring was found to be critical for VEGFR-2 inhibition.[5]
-
Piperidine (B6355638) and Pyrazole (B372694) Moieties: Analogs incorporating piperidine or pyrazole rings at the C4 position have shown significant activity against JAKs. Tofacitinib, a well-known JAK inhibitor, features a piperidinyl group at this position, highlighting the importance of this substitution for potent and selective JAK inhibition.[4] Further modifications, such as introducing a 4-(1H-pyrazol-4-yl) group, have led to the development of potent dual JAK1/JAK2 inhibitors with anti-inflammatory properties.[4]
Substitutions at the C2 Position
The C2 position offers another avenue for optimizing the pharmacological profile of these analogs.
-
Amino Group: The presence of a 2-amino group can significantly enhance the inhibitory activity against certain receptor tyrosine kinases (RTKs) by forming an additional hydrogen bond with the hinge region of the ATP binding site.[6] A comparative study demonstrated that 2-amino-4-(anilino)-pyrrolo[2,3-d]pyrimidines were significantly more potent against EGFR than their 2-desamino counterparts.[6]
-
Aryl and Alkyl Groups: While the 2-amino group is often beneficial, other substitutions can also confer potent activity. The specific nature of the substituent at C2 can influence the overall conformation of the molecule and its interaction with the target kinase.
The following tables summarize the quantitative SAR data for representative 2,4-disubstituted-7H-pyrrolo[2,3-d]pyrimidine analogs.
Table 1: SAR of 2,4-Disubstituted Pyrrolo[2,3-d]pyrimidines as EGFR and VEGFR-2 Inhibitors
| Compound ID | C2-Substituent | C4-Substituent | EGFR IC50 (µM) | VEGFR-2 IC50 (µM) | Reference |
| Analog 1 | -NH2 | 3-bromoanilino | 0.05 | 0.12 | [5] |
| Analog 2 | -H | 3-bromoanilino | >200 | - | [6] |
| Analog 3 | -NH2 | 2-fluoro, 4-chloroanilino | 0.5 | 0.08 | [5] |
Table 2: SAR of 4-Substituted Pyrrolo[2,3-d]pyrimidines as JAK Inhibitors
| Compound ID | C4-Substituent | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | Reference |
| Tofacitinib | (3R,4R)-4-methyl-3-(methylamino)piperidin-1-yl | 1.2 | 20 | 112 | [4] |
| Analog 4 | 4-(1H-pyrazol-4-yl) | 5 | 3 | 850 | [4] |
| Analog 5 | 4-(1-(ethylsulfonyl)piperidin-4-yl) | 0.8 | 1.8 | 350 | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Kinase Inhibition Assay (General Protocol)
This assay is used to determine the concentration of a compound required to inhibit 50% of the activity of a specific kinase (IC50).
-
Preparation: Kinase, substrate, and test compounds are prepared in an appropriate assay buffer.
-
Reaction Initiation: The kinase reaction is initiated by adding ATP to a mixture of the kinase, substrate, and serially diluted test compounds in a microplate well.
-
Incubation: The reaction mixture is incubated at a specific temperature for a set period to allow for phosphorylation of the substrate.
-
Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as a radiometric assay, fluorescence-based assay, or luminescence-based assay.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control without the inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
For specific JAK3 inhibition assays, a common method involves a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).
-
MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or acidic isopropanol).
-
Measurement: The absorbance of the formazan solution is measured at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the GI50 (concentration for 50% growth inhibition) is determined.
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz, illustrate the key signaling pathways targeted by the 2,4-disubstituted-7H-pyrrolo[2,3-d]pyrimidine analogs discussed in this guide.
Caption: EGFR Signaling Pathway Inhibition.
Caption: VEGFR-2 Signaling Pathway Inhibition.
Caption: JAK/STAT Signaling Pathway Inhibition.
This guide provides a foundational understanding of the SAR of 2,4-disubstituted-7H-pyrrolo[2,3-d]pyrimidine analogs. The presented data and protocols are intended to aid researchers in the design and development of novel, potent, and selective kinase inhibitors for the treatment of cancer and other diseases.
References
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [snv63.ru]
- 3. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine (CAS No: 90213-66-4), a key intermediate in pharmaceutical research. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
Proper personal protective equipment is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on Safety Data Sheet (SDS) recommendations.[1][2][3]
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety Goggles | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1][3] |
| Skin | Chemical-resistant Gloves | Wear chemical impermeable gloves. Nitrile or neoprene gloves are suitable. Always inspect gloves for tears or punctures before use and change them immediately if contaminated.[1] |
| Protective Clothing | Wear fire/flame resistant and impervious clothing. A lab coat should be worn and kept buttoned. For larger quantities or increased risk of splash, a chemical-resistant apron or coveralls may be necessary.[1][3] | |
| Respiratory | Respirator | If exposure limits are exceeded or if irritation or other symptoms are experienced, use a full-face respirator with an appropriate cartridge (e.g., for organic vapors and particulates).[1][3] Engineering controls, such as a chemical fume hood, should be the primary method of exposure control. |
Emergency First Aid Procedures
Immediate and appropriate first aid is crucial in the event of an exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2] |
| Skin Contact | Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[1][2] |
| Eye Contact | Rinse cautiously with pure water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1] |
Operational Plan: Safe Handling and Storage
A systematic approach to handling and storage is essential to minimize risks.
Handling Protocol
-
Preparation : Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available and in good condition. An eyewash station and safety shower must be in close proximity.[2]
-
Weighing and Transfer :
-
Solution Preparation :
-
General Practices :
Storage Plan
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]
-
Keep in a dark place, as some sources recommend protecting it from light.[2][5]
-
Store away from incompatible materials such as strong oxidizing agents.[2]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification : This material should be treated as hazardous waste.
-
Disposal Method :
-
Contaminated Materials :
Safe Handling Workflow
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
